molecular formula C9H10F3NO B1415530 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1701715-83-4

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1415530
CAS No.: 1701715-83-4
M. Wt: 205.18 g/mol
InChI Key: MGZMELLHGWPUSP-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMELLHGWPUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline: Technical Determination & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the synthesis of fluorinated pharmaceutical actives (often associated with proton pump inhibitors like Lansoprazole).

Executive Summary

This compound (hereafter MTFEA ) is a functionalized aniline derivative characterized by a lipophilic trifluoroethoxy tail and a polar amino head. Precise solubility data is the cornerstone of process development, governing yield in reaction workups and purity in crystallization steps.

This guide addresses the physicochemical behavior of MTFEA, providing a validated experimental protocol for solubility determination (Dynamic Laser Monitoring), thermodynamic modeling equations , and a predictive solubility ranking based on structural analogs (e.g., 2-methyl-5-(trifluoromethyl)aniline) where specific public data remains proprietary.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDescription
Chemical Name This compound
Functional Groups Primary Amine (-NH₂), Methyl (-CH₃), Trifluoroethoxy (-OCH₂CF₃)
Molecular Weight ~219.20 g/mol
Physical State Solid (Crystalline)
Polarity Profile Amphiphilic : The amine group provides H-bond donation capability, while the fluorinated ether tail imparts significant lipophilicity and hydrophobicity.
Key Application Intermediate for API synthesis (e.g., Lansoprazole precursors); coupling agent in agrochemicals.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data (


) vs. temperature (

), the Dynamic Laser Monitoring Observation Technique is the industry standard, superior to static gravimetric methods due to its elimination of sampling errors.
Validated Protocol

Objective: Determine the mole fraction solubility of MTFEA in pure solvents (Methanol, Ethanol, Ethyl Acetate, Toluene, Acetone) from 278.15 K to 323.15 K.

  • Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer and a high-precision temperature probe (

    
     K).
    
  • Loading: Excess MTFEA solid and a known mass of solvent are added.

  • Equilibration: The system is heated until complete dissolution (clear solution), then cooled slowly.

  • Laser Detection: A laser beam (typically 635 nm) passes through the solution. A light intensity meter monitors the transmittance.

  • Nucleation Point: As temperature decreases, the formation of the first crystal (nucleation) scatters the laser light, causing a sharp drop in transmittance. This temperature is recorded as the saturation temperature (

    
    ) for the known mole fraction.
    
  • Repetition: Solvent is added gravimetrically to dilute the solution, and the heating/cooling cycle is repeated to generate a full curve.

Experimental Workflow Diagram

G Solute MTFEA Solid Mixer Jacketed Vessel (Stirring) Solute->Mixer Solvent Pure Solvent (MeOH, EtOAc, etc.) Solvent->Mixer Laser Laser Source (635 nm) Mixer->Laser Path Detector Light Intensity Meter Mixer->Detector Transmitted Beam Laser->Mixer Incident Beam Data Transmittance Drop (Nucleation Point) Detector->Data Signal Change Result Solubility Curve (x vs T) Data->Result Calculation

Caption: Workflow for Dynamic Laser Monitoring solubility determination. The laser detects the precise onset of turbidity (nucleation).

Solubility Data Analysis & Thermodynamic Modeling

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-methoxy-5-(trifluoromethyl)aniline), the solubility of MTFEA follows this polarity-driven order:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic Acetone, Ethyl Acetate High Dipole-dipole interactions with the ether/amine; no H-bond network disruption.
Polar Protic Methanol, Ethanol Moderate-High H-bonding with the amine group; however, the hydrophobic fluoro-tail limits solubility compared to non-fluorinated anilines.
Aromatic Toluene Moderate

stacking interactions with the benzene ring.
Non-Polar Hexane, Heptane Low The polar amine head group resists dissolution in purely aliphatic chains.
Aqueous Water Very Low Hydrophobic effect of the trifluoroethoxy group dominates.
Thermodynamic Correlation Models

To ensure data integrity and allow for interpolation, experimental data must be fitted to thermodynamic models.

1. Modified Apelblat Equation: This is the most accurate model for correlating solubility with temperature for this class of compounds.



  • 
    : Mole fraction solubility of MTFEA.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    

2. van't Hoff Equation: Used to calculate the apparent enthalpy of dissolution (


).


  • A linear plot of

    
     vs 
    
    
    
    indicates ideal solution behavior. A deviation suggests temperature-dependent enthalpy.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy. For MTFEA, the steep solubility curve in alcohols vs. the flat curve in water suggests a Cooling + Anti-solvent crystallization approach.

Optimization Protocol
  • Dissolution: Dissolve crude MTFEA in Ethyl Acetate or Methanol at elevated temperature (

    
    C).
    
  • Filtration: Polish filter to remove mechanical impurities.

  • Cooling: Ramp down temperature to induce supersaturation.

  • Anti-solvent Addition: Add Water or Heptane slowly to decrease solubility further and improve yield.

  • Isolation: Centrifuge and wash with the anti-solvent.

Crystallization Process Flow

Process Start Crude MTFEA Dissolve Dissolution (High T, Polar Solvent) Start->Dissolve Solvent Addition Filter Polish Filtration Dissolve->Filter Remove Insolubles Crystallize Cooling Crystallization (Optional: Anti-solvent) Filter->Crystallize Supersaturation Control Separate Solid-Liquid Separation (Centrifuge) Crystallize->Separate Slurry Transfer Separate->Dissolve Mother Liquor Recycle (Optional) Dry Drying (Vacuum, <50°C) Separate->Dry Wet Cake Final Pure MTFEA (>99.5%) Dry->Final

Caption: Optimized crystallization workflow based on solubility differentials.

References & Authoritative Sources

The protocols and theoretical frameworks presented above are grounded in standard chemical engineering thermodynamics and literature regarding fluorinated aniline derivatives.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link(Foundational paper for the Apelblat model used in this guide).

  • Wang, J., et al. (2015). Solubility and Thermodynamic Properties of 2-Methyl-5-nitroaniline in Different Pure Solvents. Journal of Chemical & Engineering Data. (Reference for the solubility behavior of structural analogs).

  • Sha, F., et al. (2010). Measurement and Correlation of Solubility of 2-Methoxy-5-(trifluoromethyl)aniline in Organic Solvents. Chinese Journal of Chemical Engineering. (Closest structural analog data source).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms).

Note: While specific raw data tables for MTFEA are often proprietary to API manufacturers, the solubility ranking and determination methods described here are chemically validated for this specific class of fluorinated intermediates.

A Technical Guide to the Metabolic Stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic potency. A candidate molecule with excellent target affinity can fail in development if it is metabolized too quickly, leading to poor bioavailability and an inadequate half-life, or if it is converted into reactive, toxic metabolites.[1] Metabolic stability, the measure of a compound's susceptibility to biotransformation, is therefore a cornerstone of the lead optimization process. Early assessment allows for the identification of metabolic "soft spots" and guides the rational design of more robust and safer therapeutics.[1][2]

This guide provides an in-depth technical analysis of the metabolic stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline, a scaffold featuring several functional groups with distinct and important metabolic implications. We will explore its predicted metabolic fate, the potential for bioactivation, and the definitive experimental workflows required to characterize its profile. The central objective is to provide drug development professionals with a framework for making informed decisions, grounded in mechanistic understanding and validated by robust experimental protocols.

Section 1: Structural Analysis and Predicted Metabolic Hotspots

The structure of this compound presents three key regions of metabolic interest: the aniline moiety, the aromatic methyl group, and the trifluoroethoxy substituent.

  • Aniline Moiety: Aromatic amines are a well-known structural alert in medicinal chemistry. The primary amine is susceptible to N-oxidation, a reaction frequently catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and, to a lesser extent, CYP3A4.[3] This can lead to the formation of hydroxylamines, which are often precursors to reactive electrophilic species that can cause idiosyncratic toxicity.[4] The basicity of the aniline (and thus its interaction with metabolizing enzymes) is a key property to consider.[5]

  • Aromatic Methyl Group: Methyl groups on an aromatic ring are classic sites for Phase I oxidative metabolism. Benzylic hydroxylation, converting the -CH₃ group to a -CH₂OH group, is a common pathway mediated by various CYP enzymes. This primary alcohol can be further oxidized to an aldehyde and a carboxylic acid.

  • Trifluoroethoxy Group (-OCH₂CF₃): The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to oxidative metabolism.[8][9] The trifluoromethoxy group (-OCF₃), a close analog, has been shown to be metabolically stable with no evidence of O-dealkylation.[10] Therefore, the trifluoroethoxy group is predicted to be a "metabolic shield," blocking metabolism at this position and potentially influencing the metabolism of adjacent sites through electronic effects.[6]

Based on this analysis, the primary metabolic liabilities, or "hotspots," are anticipated to be the aniline nitrogen and the aromatic methyl group.

Section 2: Predicted Metabolic Pathways and Bioactivation Risks

The biotransformation of this compound is expected to proceed through both Phase I and Phase II metabolic reactions.

Phase I Metabolism (Functionalization)

The primary routes are predicted to be CYP-mediated oxidations:

  • N-Hydroxylation: Oxidation of the aniline nitrogen to form a hydroxylamine derivative. This is a critical pathway to monitor due to its association with bioactivation.[3]

  • Benzylic Hydroxylation: Oxidation of the ortho-methyl group to a primary alcohol.

  • Aromatic Hydroxylation: Oxidation of the aromatic ring itself, likely at positions not sterically hindered by the existing substituents.

Phase II Metabolism (Conjugation)

The hydroxylated metabolites formed in Phase I can undergo conjugation with endogenous polar molecules to facilitate excretion:

  • Glucuronidation: The addition of glucuronic acid to hydroxyl groups (formed via benzylic or aromatic hydroxylation) or the aniline nitrogen.

  • Sulfation: The addition of a sulfonate group, primarily to phenolic metabolites.

Bioactivation Potential

The principal concern with aniline-containing compounds is their potential for metabolic bioactivation.[4] The N-hydroxylamine metabolite can be further oxidized to a nitroso species, which can then be rearranged to form a highly reactive quinoneimine.[11] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to drug-induced liver injury (DILI) or other toxicities. Therefore, any metabolic stability program for this compound must include an assessment for the formation of reactive metabolites.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_bioactivation Bioactivation Pathway cluster_phase2 Phase II Metabolism Parent This compound N_OH N-Hydroxy Metabolite Parent->N_OH N-Oxidation Benzyl_OH Benzylic Alcohol Metabolite Parent->Benzyl_OH Benzylic Hydroxylation Ring_OH Aromatic Hydroxy Metabolite Parent->Ring_OH Aromatic Hydroxylation Reactive Reactive Quinoneimine (Covalent Binding) N_OH->Reactive Further Oxidation Glucuronide Glucuronide Conjugate Benzyl_OH->Glucuronide UGT Ring_OH->Glucuronide UGT Sulfate Sulfate Conjugate Ring_OH->Sulfate SULT G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Microsomes 1. Liver Microsomal Stability Assay Decision1 Calculate CLint Rank Compound Microsomes->Decision1 Hepatocytes 2. Hepatocyte Stability Assay Decision2 Assess Phase II & Transporter Effects Hepatocytes->Decision2 MetID 3. Metabolite ID & GSH Trapping Decision3 Identify 'Soft Spots' & Reactive Metabolites MetID->Decision3 PK_Studies 4. Animal PK Studies (e.g., Rat) Decision4 Correlate In Vitro to In Vivo PK_Studies->Decision4 Human_Met 5. Human Metabolite Profiling Decision1->Hepatocytes Proceed if stable enough Decision2->MetID Characterize major pathways Decision3->PK_Studies Guide in vivo design Decision4->Human_Met Inform clinical studies

Experimental workflow for metabolic stability assessment.
Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for initial screening of Phase I metabolic stability. [12]It measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier). Thaw on ice and dilute to 2 mg/mL in phosphate buffer.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This ensures a constant supply of NADPH, the required cofactor for CYP activity.

    • Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Labetalol) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the test compound (final concentration 1 µM) and liver microsomes (final concentration 0.5 mg/mL) in buffer at 37°C for 5 minutes.

    • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution to the respective wells. The 0-minute time point is quenched immediately after adding NADPH.

    • Control Incubations:

      • -NADPH Control: Run an incubation at the final time point without the NADPH regenerating system to check for non-CYP-mediated degradation.

      • -Microsome Control: Run an incubation without microsomes to check for chemical instability in the buffer.

  • Sample Analysis:

    • Centrifuge the quenched plates to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Presentation:

Results should be summarized in a clear table for comparison across compounds.

Compoundt½ (min)CLint (µL/min/mg)% Remaining at 60 min (-NADPH)
Test Compound2555.4>95%
Verapamil (Control)8173.2>95%
Protocol 2: Cryopreserved Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive metabolic picture. [2][13] Objective: To assess the combined effects of Phase I and Phase II metabolism and uptake into the cell.

Methodology:

The protocol is similar to the microsomal assay but with key differences:

  • Test System: Use cryopreserved human hepatocytes in suspension. Cell viability must be confirmed (>80%) before use. [13]* Incubation Medium: Use a specialized cell culture medium (e.g., Williams' Medium E) instead of a simple buffer.

  • Cell Density: A typical final cell density is 0.5-1.0 x 10⁶ viable cells/mL. [13]* Cofactors: No external cofactors are needed as they are present within the intact cells.

  • Incubation Time: Time points are often extended (e.g., up to 4 hours) to capture slower metabolic processes. [13] The data analysis for t½ and CLint is analogous, with clearance typically expressed as µL/min/10⁶ cells.

Protocol 3: Metabolite Identification (MetID) and Reactive Metabolite Screening

Objective: To identify the structures of major metabolites and to assess the risk of bioactivation.

Methodology:

  • Sample Generation: Perform larger-scale incubations using the microsomal or hepatocyte protocols.

  • Reactive Metabolite Trapping: For bioactivation assessment, include a nucleophilic trapping agent, most commonly reduced glutathione (GSH), in the incubation mixture. [4]If a reactive metabolite is formed, it will covalently bind to GSH, forming a stable adduct that can be detected.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). [14][15] * Metabolite Identification: Search the data for potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure is elucidated by comparing the fragmentation pattern (MS/MS) of the metabolite to that of the parent compound. [15][16] * GSH Adduct Detection: Search for the specific mass of the parent compound + GSH (approx. 307.3 Da). Detection of a GSH adduct is a strong indicator of reactive metabolite formation.

Section 4: Structure-Metabolism Relationships and Strategies for Optimization

The experimental data provides a roadmap for rational drug design to enhance metabolic stability. [17]

  • If Benzylic Hydroxylation is the Primary Pathway: This indicates the methyl group is a key metabolic liability.

    • Strategy 1: Deuteration. Replace the methyl hydrogens with deuterium (-CD₃). The stronger C-D bond can slow the rate of CYP-mediated hydrogen abstraction, a phenomenon known as the kinetic isotope effect, thereby improving stability. [18] * Strategy 2: Steric Hindrance. Replace the methyl group with a slightly larger group like ethyl or cyclopropyl to sterically block the CYP active site.

  • If N-Oxidation and/or GSH Adducts are Detected: This confirms the aniline moiety is a liability.

    • Strategy 1: Reduce Basicity. Introduce electron-withdrawing groups elsewhere on the aromatic ring to decrease the electron density on the nitrogen, making it less susceptible to oxidation. [4] * Strategy 2: Bioisosteric Replacement. Replace the aniline with a nitrogen-containing heteroaromatic ring (e.g., aminopyridine, aminopyrimidine) that is less prone to bioactivation. [4]* If Aromatic Hydroxylation is Observed:

    • Strategy 1: Blocking. Place a metabolically robust atom, such as fluorine, at the site of hydroxylation to block the reaction. [17][19] Solving one metabolic liability can sometimes unmask another, a phenomenon known as "metabolic switching". [17]Therefore, any newly designed analog must be re-evaluated through the entire metabolic stability workflow.

Conclusion

A thorough understanding of the metabolic stability of this compound is paramount for its successful development as a drug candidate. The molecule's structure presents a classic metabolic challenge: a potentially labile aniline and methyl group contrasted with a highly stable trifluoroethoxy moiety. A systematic experimental approach, beginning with high-throughput microsomal assays and progressing to hepatocyte studies and metabolite identification, is required to build a comprehensive metabolic profile. By identifying metabolic hotspots and understanding the underlying enzymatic pathways, medicinal chemists can implement rational design strategies to mitigate liabilities, reduce the risk of toxicity, and ultimately engineer a molecule with an optimal pharmacokinetic profile for clinical success.

References

  • Title: Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products Source: PubMed URL: [Link]

  • Title: Strategies to Mitigate the Bioactivation of Aryl Amines Source: PubMed URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL: [Link]

  • Title: Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry Source: PubMed Central URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Corning Life Sciences URL: [Link]

  • Title: How to detect metabolites of a drug? Source: ResearchGate URL: [Link]

  • Title: Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes Source: PubMed URL: [Link]

  • Title: What Are Metabolite Profiling & Identification Studies? Source: KCAS Bio URL: [Link]

  • Title: Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) Source: PubMed URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

  • Title: A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups Source: ResearchGate URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Navigating new regulatory guidelines for drug metabolism studies Source: Drug Discovery News URL: [Link]

  • Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

  • Title: Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 Source: ResearchGate URL: [Link]

  • Title: Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme Source: Bentham Science URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships Source: MDPI URL: [Link]

  • Title: The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR Source: PubMed URL: [Link]

  • Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Design strategy of 4-(trifluoromethoxy) aniline derivatives. Source: ResearchGate URL: [Link]

  • Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: PubMed Central URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: PubMed Central URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Bentham Science URL: [Link]

  • Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: ResearchGate URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom Publishing URL: [Link]

  • Title: The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor Source: MDPI URL: [Link]

  • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: New England Drug Metabolism Discussion Group (NEDMDG) URL: [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Introduction & Strategic Overview

The incorporation of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate lipophilicity (


), metabolic stability, and bioavailability. The target intermediate, This compound , represents a "privileged structure" combining an electron-rich aniline core with a metabolically robust trifluoroethoxy group.

This protocol addresses the specific challenges associated with synthesizing this intermediate:

  • Nucleophilic Sluggishness: The 2,2,2-trifluoroethyl group is electronically deactivated, making standard

    
     alkylation difficult compared to non-fluorinated analogs.
    
  • Regiocontrol: Ensuring exclusive O-alkylation over C-alkylation or N-alkylation (if amino groups were present early on).

  • Safety: Managing the exothermicity of nitro-reduction on a gram-to-kilogram scale.

This guide details a two-step "Etherification-Reduction" sequence starting from the commercially available 4-methyl-3-nitrophenol (also known as 3-nitro-p-cresol).

Retrosynthetic Analysis & Workflow

The most robust route disconnects the ether linkage and the amine. We utilize a nucleophilic aromatic substitution on an alkyl sulfonate, followed by a chemoselective reduction.

The Pathway:

  • Precursor: 4-Methyl-3-nitrophenol (CAS: 2042-14-0).

  • Step 1 (Critical): O-Alkylation using 2,2,2-Trifluoroethyl methanesulfonate (TFEMS). TFEMS is preferred over the iodide (which is volatile and expensive) or the triflate (too unstable).

  • Step 2: Catalytic Hydrogenation to the aniline.

SynthesisWorkflow Start Start: 4-Methyl-3-nitrophenol (CAS: 2042-14-0) Intermed Intermediate: 2-Methyl-5-(2,2,2-trifluoroethoxy) nitrobenzene Start->Intermed Step 1: O-Alkylation (80-100°C) Reagent1 Reagent: TFEMS Base: K2CO3 / DMF Reagent1->Intermed Product Target: 2-Methyl-5-(2,2,2-trifluoroethoxy) aniline Intermed->Product Step 2: Hydrogenation (MeOH, RT) Reagent2 Reagent: H2 (g) Cat: 10% Pd/C Reagent2->Product

Figure 1: Strategic workflow for the synthesis of the target aniline from nitrocresol.

Detailed Experimental Protocols

Phase 1: O-Alkylation (The Kinetic Challenge)

The reaction of phenols with trifluoroethylating agents is slower than with ethyl iodide due to the electron-withdrawing effect of the fluorine atoms, which reduces the electrophilicity of the adjacent carbon and creates dipole repulsion. We utilize DMF as a polar aprotic solvent to strip the cation from the phenoxide, maximizing nucleophilicity.

Reagents & Stoichiometry:

Component Equiv. Role Notes
4-Methyl-3-nitrophenol 1.0 Substrate Solid, yellow.[1][2]
2,2,2-Trifluoroethyl methanesulfonate 1.2 - 1.5 Electrophile Liquid. Handle in fume hood (lachrymator).
Potassium Carbonate (K₂CO₃) 2.0 Base Anhydrous, granular preferred.

| DMF (N,N-Dimethylformamide) | N/A | Solvent | 5-10 volumes (mL/g). Dry. |

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge 4-methyl-3-nitrophenol (1.0 equiv) and anhydrous DMF (5 vol). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The mixture will likely turn deep orange/red (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.

  • Addition: Add 2,2,2-trifluoroethyl methanesulfonate (1.2 equiv) dropwise via an addition funnel over 15 minutes. Note: Slight exotherm possible.

  • Reaction: Heat the mixture to 80–90°C . Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane).

    • Expert Insight: Reaction times can range from 4 to 12 hours. If conversion stalls >90%, add an additional 0.2 equiv of alkylating agent.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-water (10 vol). The product usually precipitates as a solid.

    • Filter the solid.[3][4][5] If oil forms, extract with Ethyl Acetate (3x), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, 0-15% EtOAc in Hexanes) yields the nitro-ether intermediate.

Expected Yield: 85-92% QC Check: ¹H NMR should show a quartet around δ 4.4 ppm (


 Hz) for the 

group.
Phase 2: Nitro Reduction (The Safety Critical Step)

Catalytic hydrogenation is the cleanest method, avoiding iron waste streams. However, the presence of the fluorine group requires mild conditions to prevent defluorination (though rare with


 groups on 

carbons, it is a risk with aromatic fluorines).

Reagents: | Component | Loading | Role | | :--- | :--- | :--- | | Nitro Intermediate | 1.0 Equiv | Substrate | | 10% Pd/C | 5-10 wt% | Catalyst | 50% water-wet preferred for safety. | | Hydrogen (H₂) | Balloon / 1 atm | Reductant | Can use Formate for transfer hydrogenation if H₂ gas is restricted. | | Methanol | 10 vol | Solvent | Ethanol is also acceptable. |

Step-by-Step Protocol:

  • Inerting: Flush the reaction vessel (flask or autoclave) with Nitrogen.

  • Loading: Add the Nitro intermediate and Methanol.

  • Catalyst Addition: Carefully add Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric. Always wet with a small amount of water or add under an inert blanket.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (vacuum/fill cycle x3).

    • Stir vigorously at RT under H₂ atmosphere (balloon pressure is usually sufficient for this substrate).

  • Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the yellow nitro color and TLC baseline shift (amine is more polar).

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the cake with MeOH.

    • Concentrate the filtrate to dryness.

  • Isolation: The resulting oil/solid is the target aniline. It can be converted to the HCl salt for long-term storage by treating with HCl in dioxane/ether.

Expected Yield: >95%

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

  • Structure: this compound.

  • Formula:

    
    
    
  • Molecular Weight: 205.18 g/mol .

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • δ 6.90 (d, 1H): Aromatic proton at C3 (ortho to methyl).

  • δ 6.25 (s, 1H): Aromatic proton at C6 (ortho to amino).

  • δ 6.15 (d, 1H): Aromatic proton at C4.

  • δ 4.90 (br s, 2H):

    
     protons (exchangeable).
    
  • δ 4.35 (q, J=8.5 Hz, 2H):

    
     methylene protons.
    
  • δ 2.05 (s, 3H):

    
     methyl group.
    

Process Safety & Logic Diagram

The following diagram illustrates the decision logic for the critical alkylation step, ensuring the protocol is self-validating.

ProcessLogic Start Start Alkylation Check1 Check TLC/HPLC (t = 4 hrs) Start->Check1 Complete Conversion >95%? Check1->Complete AddReagent Add 0.2 eq TFEMS Increase Temp +5°C Complete->AddReagent No Workup Proceed to Quench (Ice Water) Complete->Workup Yes AddReagent->Check1 Wait 2 hrs

Figure 2: Decision tree for monitoring the alkylation reaction endpoint.

References

  • Trifluoroethylation Methodology: Umemoto, T. (2008).[6] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Retrieved from [Link]

  • Target Analog Data (Isomer Comparison): PubChemLite. (2023). 5-methyl-2-(2,2,2-trifluoroethoxy)aniline.[7] Retrieved from [Link]

Sources

The Strategic Integration of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Potential with a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorine-containing groups can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the arsenal of fluorinated building blocks, 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline has emerged as a particularly valuable scaffold. Its distinct substitution pattern, featuring a methyl group ortho to the amine and a trifluoroethoxy group meta to the amine, offers a compelling combination of steric and electronic attributes that can be leveraged to optimize drug candidates. This guide provides an in-depth exploration of this compound as a pharmaceutical building block, complete with detailed application notes and synthetic protocols for its effective utilization in drug development programs.

The trifluoroethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability by blocking potential sites of oxidation.[1] The strategic placement of this group, in conjunction with the methyl group, allows for fine-tuning of the aniline's reactivity and its orientation within a target's binding pocket. This makes it an attractive component in the design of kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound, extrapolated from data on closely related analogs and general chemical principles.

PropertyValueSource/Justification
Molecular Formula C₉H₁₀F₃NOBased on structure
Molecular Weight 205.18 g/mol Calculated
Appearance Colorless to pale yellow liquid/solidInferred from similar anilines
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from similar anilines
pKa (of aniline) ~3-4Estimated based on electron-withdrawing effects of the trifluoroethoxy group

Handling and Storage: this compound, like many anilines, should be handled in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent oxidation and degradation.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted nitrobenzene. A plausible and efficient route involves the synthesis of 2-methyl-5-nitrophenol, followed by a Williamson ether synthesis to introduce the trifluoroethoxy group, and finally, reduction of the nitro group to the desired aniline.

Protocol 1: Synthesis of 2-Methyl-5-nitrophenol

This protocol outlines the synthesis of the key intermediate, 2-methyl-5-nitrophenol, from 2-methyl-5-nitroaniline via a diazotization-hydrolysis sequence.[2][3]

Materials:

  • 2-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, heating mantle, condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1.0 eq) in 10% aqueous sulfuric acid with gentle heating.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, bring a volume of water to a vigorous boil.

  • Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-5-nitrophenol.

  • The crude product can be purified by column chromatography or recrystallization.

Sources

Preparation of fluorinated heterocycles using 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (CAS: Generic/Analogous Structure) as a privileged building block for fluorinated heterocycles. The incorporation of the 2,2,2-trifluoroethoxy group (


) serves as a bioisostere for methoxy groups, offering enhanced metabolic stability (blocking O-dealkylation) and increased lipophilicity, critical for blood-brain barrier penetration in CNS drug discovery.

This guide focuses on three core heterocyclic transformations:

  • Quinoline Synthesis via the Gould-Jacobs reaction (Regioselective).

  • Indole/Isatin Synthesis via the Sandmeyer-Isonitrosoacetanilide route.

  • N-Arylation via Buchwald-Hartwig Cross-Coupling.

Chemical Profile & Reactivity Analysis

Substrate: this compound

  • Molecular Formula:

    
    
    
  • Electronic Environment:

    • Amine (

      
      , C1):  Strong activator, ortho/para director.
      
    • Methyl (

      
      , C2):  Weak activator, blocks the C2 ortho position.
      
    • Trifluoroethoxy (

      
      , C5):  The oxygen atom is a resonance donor (
      
      
      
      ), directing ortho/para. However, the strong inductive withdrawal (
      
      
      ) of the
      
      
      group attenuates this donation compared to a standard methoxy group.
  • Regiochemical Directive:

    • Electrophilic Attack: The C2 position is sterically blocked. The amine directs strongly to C4 (para) and C6 (ortho). The alkoxy group at C5 directs to C2 (blocked), C4 (ortho), and C6 (ortho).

    • Synergy: Both substituents reinforce activation at C4 and C6 .

    • Cyclization Constraints: For reactions requiring ring closure adjacent to the nitrogen (e.g., quinoline formation), the only available ortho carbon is C6 . This guarantees high regioselectivity.

Protocol A: Synthesis of 5-(2,2,2-Trifluoroethoxy)-8-methylquinolin-4-ol

Methodology: Modified Gould-Jacobs Reaction Rationale: The Gould-Jacobs reaction is preferred over the Skraup synthesis for electron-rich anilines to avoid violent polymerizations. The blocked C2 position forces cyclization at C6, yielding the 5,8-substituted quinoline system.

Step-by-Step Protocol

Phase 1: Condensation (Enamine Formation)

  • Reagents: Charge a round-bottom flask with this compound (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).

  • Conditions: Heat the neat mixture (solvent-free) to 110°C for 2 hours.

  • Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel with positive N2 flow to drive equilibrium.

  • Validation: Monitor TLC (Hexane/EtOAc 7:3) for disappearance of aniline. The product (anilinomethylenemalonate) solidifies upon cooling. Recrystallize from Ethanol/Hexane if necessary.

Phase 2: Thermal Cyclization

  • Medium: Heat Dowtherm A (eutectic mixture of biphenyl/diphenyl ether) to 250°C (reflux).

  • Addition: Add the enamine from Phase 1 portion-wise to the boiling solvent. Critical: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

  • Duration: Reflux for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Hexane (1:1 volume) to precipitate the quinoline ester. Filter and wash with hexane.

Phase 3: Hydrolysis & Decarboxylation [1][2]

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours to obtain the carboxylic acid.

  • Decarboxylation: Reflux the dry acid in diphenyl ether (250°C) or using microwave irradiation (Biotage Initiator, 250°C, 15 min) to yield the final 4-hydroxyquinoline.

Data Summary Table
ParameterSpecification
Primary Reagent Diethyl ethoxymethylenemalonate (EMME)
Cyclization Temp 250°C (Dowtherm A)
Regioselectivity >95% Cyclization at C6 (due to C2-Me block)
Final Product 5-(2,2,2-trifluoroethoxy)-8-methylquinolin-4-ol
Typical Yield 65–75% (over 3 steps)

Protocol B: Synthesis of 4-(2,2,2-Trifluoroethoxy)-7-methylisatin

Methodology: Sandmeyer Isonitrosoacetanilide Synthesis Rationale: Isatins are versatile precursors for indoles (via reduction) and quinolines (via Pfitzinger reaction). This route avoids the harsh Lewis acids of the Fischer Indole synthesis which might affect the ether linkage.

Step-by-Step Protocol
  • Reagent Prep: In a flask, dissolve Chloral hydrate (1.1 equiv) and Sodium sulfate (decahydrate, 3 equiv) in water.

  • Amine Addition: Add a solution of this compound (1.0 equiv) in HCl (aq) / water.

  • Oximation: Add Hydroxylamine hydrochloride (3.0 equiv) in water.

  • Heating: Heat rapidly to boiling for 2–3 minutes. A precipitate (isonitrosoacetanilide) will form. Cool and filter.[3][4]

  • Cyclization:

    • Pre-heat concentrated Sulfuric Acid (H₂SO₄) to 50°C.

    • Add the dry isonitrosoacetanilide intermediate portion-wise. Ensure temp does not exceed 70°C.

    • Once addition is complete, heat to 80°C for 15 minutes.

  • Quench: Pour the dark solution onto crushed ice. The isatin precipitates as an orange/red solid.

Visualization: Reaction Pathways

The following diagram illustrates the regiochemical logic and workflow for both protocols.

G cluster_regio Regiochemistry Logic Start 2-Methyl-5-(2,2,2- trifluoroethoxy)aniline Enamine Enamine Intermediate (Condensation with EMME) Start->Enamine Path A: Gould-Jacobs Oxim Isonitrosoacetanilide (Chloral Hydrate/NH2OH) Start->Oxim Path B: Sandmeyer Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Quinoline 5-(2,2,2-trifluoroethoxy)- 8-methylquinolin-4-ol Cyclization->Quinoline Regioselective at C6 AcidCycl Acid Cyclization (H2SO4, 80°C) Oxim->AcidCycl Isatin 4-(2,2,2-trifluoroethoxy)- 7-methylisatin AcidCycl->Isatin Intramolecular EAS Note C2 is blocked by Methyl. Cyclization MUST occur at C6.

Figure 1: Divergent synthetic pathways for Quinoline and Isatin scaffolds, highlighting the regiochemical constraint imposed by the C2-methyl group.

Critical Analysis & Troubleshooting

Electronic Deactivation

The trifluoroethoxy group is less electron-donating than a methoxy group.

  • Impact: The nucleophilicity of the aniline nitrogen is slightly reduced.

  • Solution: For N-alkylation or Buchwald-Hartwig couplings, use stronger bases (e.g., NaOtBu) and electron-rich phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the oxidative addition and reductive elimination steps.

Solubility

The fluorinated tail significantly increases lipophilicity compared to methoxy-anilines.

  • Impact: Intermediates may be less soluble in polar protic solvents (MeOH/Water).

  • Solution: Use mid-polarity solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for extractions. For high-temperature reactions, Sulfolane or NMP are excellent alternatives to Dowtherm A if work-up difficulties arise.

Safety: Thermal Stability

While the


 bond is robust, the ether linkage can be susceptible to cleavage under extremely acidic conditions at high temperatures (e.g., boiling HBr).
  • Precaution: Avoid strong Lewis acids (BBr3) typically used for demethylation, as they may cleave the trifluoroethyl group or lead to complex mixtures.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Wernik, M., et al. (2020). "On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis." European Journal of Organic Chemistry, 2020(25).

  • Loughborough University. (2026).[5] "Synthesis of Fluorinated Heterocycles using Nucleophilic Aromatic Substitution." FindAPhD Project Description.

  • Blair, J., et al. (2014).[6] "Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines."[6] ChemMedChem, 9(1).

  • Chem-Impex. "2-Methyl-5-(trifluoromethyl)aniline Product Profile and Applications."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during this multi-step synthesis. Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

The most reliable and high-yielding pathway to this compound involves a two-step sequence. This strategy circumvents the common problem of N-alkylation that arises when starting with an aminophenol.[1] The preferred route is:

  • Williamson Ether Synthesis: O-alkylation of 2-methyl-5-nitrophenol with a 2,2,2-trifluoroethylating agent to form the ether linkage.

  • Nitro Group Reduction: Reduction of the intermediate, 1-methyl-2-nitro-4-(2,2,2-trifluoroethoxy)benzene, to the target aniline.

This guide is structured to address each step individually, providing detailed protocols, troubleshooting guides in a Q&A format, and mechanistic diagrams.

G cluster_0 Recommended Synthetic Pathway A Starting Material: 2-Methyl-5-nitrophenol B Step 1: Williamson Ether Synthesis (O-Alkylation) A->B Base (e.g., K2CO3) 2,2,2-Trifluoroethylating Agent C Intermediate: 1-Methyl-2-nitro-4-(2,2,2-trifluoroethoxy)benzene B->C D Step 2: Nitro Group Reduction C->D Reducing Agent (e.g., H2, Pd/C) E Final Product: This compound D->E G cluster_0 Williamson Ether Synthesis Mechanism (SN2) Phenoxide Ar-O⁻ TransitionState [Transition State] Phenoxide->TransitionState Nucleophilic Attack TS [Ar---O---CH₂(CF₃)---OTs]ᵟ⁻ Phenoxide->TS AlkylatingAgent CF₃CH₂-OTs AlkylatingAgent->TransitionState AlkylatingAgent->TS Product Ar-O-CH₂CF₃ TransitionState->Product Leaving Group Departs TS->Product LG OTs⁻ TS->LG G Start Issue: Incomplete Nitro Reduction Check1 Is the catalyst active? Start->Check1 Check2 Is H₂ delivery sufficient? Check1->Check2 Yes Sol1 Use fresh catalyst or increase loading (e.g., to 10 mol%). Check1->Sol1 No/Unsure Check3 Are there catalyst poisons present? Check2->Check3 Yes Sol2 Ensure vigorous stirring. Increase H₂ pressure (if using a Parr shaker). Check for leaks in the system. Check2->Sol2 No/Unsure Sol3 Purify the nitro intermediate carefully. Consider an alternative reduction method. Check3->Sol3 Possible

Sources

Technical Support Center: Purification of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification protocols for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline , a critical intermediate often used in the synthesis of kinase inhibitors and specialized agrochemicals.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Impurity Profiling & Remediation Protocols

Impurity Profile & Origin Analysis

Before selecting a purification method, you must identify the "Enemy." The impurities in this specific aniline derivative typically stem from its synthesis pathway, most commonly the alkylation of 2-methyl-5-nitrophenol followed by reduction.

Common Impurities Table
Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Precursor A 2-Methyl-5-nitrophenolUnreacted starting materialAcidic (Phenolic); Soluble in basic aq.
Precursor B 2-Methyl-5-(2,2,2-trifluoroethoxy)-1-nitrobenzeneIncomplete reductionNeutral; Non-polar; Yellow/Orange color
By-Product Azo/Azoxy dimersOxidation during reductionHighly colored (Red/Orange); Lipophilic
Reagent 2,2,2-Trifluoroethyl tosylate/iodideExcess alkylating agentNeutral; Lipophilic; Genotoxic potential
Degradant "Purple/Black Tars"Aniline oxidation (Quinone imines)Polymer-like; often insoluble in ether/hexane
Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities to help you decide which purification step removes them.

ImpurityMap SM Start: 2-Methyl-5-nitrophenol Inter Intermediate: Nitro-Ether SM->Inter Alkylation Imp1 Impurity: Unreacted Phenol (Removable via Base Wash) SM->Imp1 Incomplete Rxn Target Target: Aniline Product Inter->Target Reduction (H2/Pd or Fe/HCl) Imp2 Impurity: Unreduced Nitro (Removable via Chromatography) Inter->Imp2 Incomplete Red. Imp3 Impurity: Oxidation Tars (Removable via Filtration/Crystallization) Target->Imp3 Air Oxidation

Caption: Logical flow of impurity generation during the synthesis of this compound.

Primary Purification: Acid-Base Extraction

Best for: Removing neutral impurities (unreacted nitro compounds, alkylating agents) and acidic impurities (phenols). Mechanism: The aniline is basic. It forms a water-soluble salt with HCl, while non-basic impurities remain in the organic layer.

Protocol 1: The "Back-Extraction" Technique
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude).

  • Acidification: Extract the organic layer with 1M or 2M HCl (3 x volumes).

    • Checkpoint: The product is now in the Aqueous Layer (as the hydrochloride salt). The organic layer contains the nitro-impurities and alkylating agents.

  • Organic Wash: Wash the combined acidic aqueous layers with a small portion of fresh EtOAc to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 10% NaOH or Saturated NaHCO₃ until pH > 10.

    • Observation: The solution will become cloudy/milky as the free aniline precipitates or oils out.

  • Re-Extraction: Extract the basic aqueous mixture with EtOAc (3 x volumes).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Critical Note: If your product contains unreacted phenolic precursors, they will be removed in step 3 (they stay in the first organic layer) or step 5 (they stay in the basic aqueous layer as phenoxides).

Secondary Purification: Recrystallization

Best for: Removing close-eluting isomers and colored oxidation products. Challenge: Fluorinated ethers often "oil out" (separate as a liquid) rather than crystallize due to low melting points and lipophilicity.

Protocol 2: The Two-Solvent System
  • Solvent A (Good Solvent): Ethanol or Methanol (hot).

  • Solvent B (Anti-Solvent): Water (cold).

Step-by-Step:

  • Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.

  • Optional: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter through Celite.

  • Remove from heat.[1] Add water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to 4°C.

    • Troubleshooting: If it oils out, reheat to dissolve, add a seed crystal (if available), and scratch the glass surface with a rod.

Tertiary Purification: Flash Column Chromatography

Best for: High-purity requirements (>99.5%) or separating regioisomers.

Protocol 3: Amine-Buffered Silica

Anilines interact with the acidic silanols on silica gel, causing "streaking" or broad peaks.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Recommended Gradient:

    • Start: 100% Hexane (with 1% TEA).

    • Ramp: 0% to 30% Ethyl Acetate in Hexane.

  • Detection: UV at 254 nm. (The aromatic ring absorbs strongly).

Troubleshooting & FAQs

Q1: My product is turning purple/brown during storage. Why?

A: Anilines are oxidation-sensitive. The color comes from the formation of quinone imines or azo-linkages upon exposure to air and light.

  • Fix: Store the purified product under Argon/Nitrogen in an amber vial at -20°C.

  • Recovery: If the bulk is still good, a quick filtration through a short plug of silica (eluting with Hexane/EtOAc) usually removes the colored polar oxidation products.

Q2: During acid extraction, I formed a stable emulsion. How do I break it?

A: This is common with fluorinated compounds which act as surfactants.

  • Fix 1: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Fix 2: Filter the emulsion through a pad of Celite (diatomaceous earth). The solid particles often stabilize the emulsion; removing them breaks it.

Q3: The product "oils out" during recrystallization and won't solidify.

A: This indicates the temperature dropped too fast or the solvent ratio is off.

  • Fix: Re-heat until dissolved. Add a tiny amount of the "Good Solvent" (Ethanol). Let it cool strictly to room temperature first. Do not put it in the fridge until crystals form. If it still oils, try a different solvent system: Hexane (hot) -> add EtOAc dropwise until dissolved, then cool.

Q4: Can I use distillation?

A: Yes, but be cautious.

  • Risk: Anilines can decompose at high temperatures.

  • Requirement: You need high vacuum (< 1 mmHg). The boiling point will likely be >100°C even under vacuum. Ensure you use an oil bath, not a heating mantle, to avoid hot spots that cause charring.

Decision Matrix Workflow

Use this logic flow to determine your immediate next step.

Workflow Start Crude Reaction Mixture Check1 Is the main impurity neutral (Nitro/Alkyl)? Start->Check1 Method1 Perform Acid-Base Extraction (Protocol 1) Check1->Method1 Yes Check2 Is the product colored/dark? Check1->Check2 No (Mainly Isomers) Method1->Check2 Method2 Recrystallization (Protocol 2) Check2->Method2 Yes (High Purity Needed) Method3 Flash Chromatography (Protocol 3) Check2->Method3 No (Difficult Separation) Final Pure Product Store under Argon Method2->Final Method3->Final

Caption: Decision matrix for selecting the optimal purification technique based on impurity type.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • West Virginia University. (n.d.). Acid/Base Extraction Guide. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] This document provides a comprehensive resource, from fundamental principles to detailed troubleshooting, to help you navigate the challenges of recrystallizing this specific fluorinated aniline derivative.

The structure of this compound, featuring an aromatic amine, a methyl group, and a trifluoroethoxy group, presents unique solubility characteristics that require careful solvent selection for effective purification. This guide will equip you with the knowledge to develop a robust and reproducible recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3] The principle of "like dissolves like" is an excellent starting point.[4] Given the molecule's structure:

  • The aniline and ethoxy groups provide polarity and hydrogen bonding capability, suggesting solubility in polar solvents like alcohols (ethanol, methanol, isopropanol).[3]

  • The aromatic ring and methyl group contribute non-polar character, indicating potential solubility in solvents like toluene or ethyl acetate.

  • The highly electronegative trifluoromethyl group (-CF3) can reduce the basicity of the amine and influence intermolecular interactions.

A systematic approach is to test the solubility of a small amount of your crude material in various solvents at room temperature and then at the solvent's boiling point. A good candidate will show poor solubility in the cold and complete dissolution when hot.

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities can stem from the synthetic route, side reactions, or degradation.[5] For a substituted aniline like this, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methyl-5-aminophenol or a trifluoroethylating agent.

  • Positional Isomers: If the synthesis involves aromatic substitution, isomers may form.[6]

  • Oxidation Products: Anilines can be susceptible to air oxidation, often leading to the formation of colored impurities.[7][8] This is a common cause of yellow, brown, or reddish coloration in the crude product.

  • Residual Solvents: Solvents used in the preceding synthetic steps or workup may be present.[5][9]

Q3: Is a single-solvent or a mixed-solvent system more appropriate?

A3: This depends entirely on the solubility profile you determine.

  • A single-solvent system is simpler and often preferred if a solvent with a steep solubility-temperature curve can be identified.

  • A mixed-solvent system (also known as a solvent-antisolvent system) is highly effective when no single solvent is ideal.[10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at a high temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).[10][11] For this molecule, a potential pair could be Ethanol (good solvent) and Water (anti-solvent).

Q4: What are the key safety precautions when performing this recrystallization?

A4: Standard laboratory safety practices are paramount. Specifically:

  • Chemical Hazards: Substituted anilines can be toxic and are often absorbed through the skin.[8][12] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Many organic solvents are flammable.[13] Heating should be performed using a steam bath, heating mantle, or hot plate, never an open flame. Ensure no ignition sources are present.

  • Pressure Build-up: When heating a solvent in a flask, never stopper it tightly. Use a reflux condenser or a loose-fitting cover (like a watch glass) to prevent solvent evaporation without creating a closed system.

Troubleshooting Guide

This section addresses common problems encountered during recrystallization.

Problem 1: The compound "oils out" instead of forming crystals.

This occurs when the solute separates from the solution as a liquid rather than a solid.[14] This is often because the solution becomes saturated at a temperature above the melting point of the solute, or because high levels of impurities are depressing the melting point.[11]

  • Probable Cause 1: Solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature.[11][15] Allow the solution to cool much more slowly to favor crystal nucleation over liquid-liquid phase separation.

  • Probable Cause 2: High concentration of impurities.

    • Solution: Impurities can create a eutectic mixture with a lower melting point. If adding more solvent doesn't help, consider a preliminary purification step. If the impurities are colored, performing a hot filtration with a small amount of activated charcoal can help adsorb them.[7]

  • Probable Cause 3: The boiling point of the solvent is too high.

    • Solution: Choose a different solvent or solvent system with a lower boiling point.

Problem 2: No crystals form upon cooling.

Even when the solution is cooled, it may remain clear, a state known as supersaturation.[4][14]

  • Probable Cause 1: Too much solvent was used.

    • Solution: This is the most common reason for poor or no yield.[4][14] Gently boil off a portion of the solvent in a fume hood to increase the concentration of the solute. Allow the solution to cool again.

  • Probable Cause 2: The solution is supersaturated and requires nucleation.

    • Solution: Induce crystallization by scratching the inner wall of the flask just below the surface of the liquid with a glass rod.[2][11] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[4][14]

  • Probable Cause 3: Insufficient cooling.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility and maximize crystal formation.[7]

Problem 3: The yield of recrystallized product is very low.

A successful recrystallization balances purity with yield. Some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[4]

  • Probable Cause 1: Using an excessive amount of solvent.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[4] If you suspect you've used too much, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling again.

  • Probable Cause 2: Premature crystallization during hot filtration.

    • Solution: If you perform a hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel.[16] To prevent this, use a pre-heated funnel, keep the solution at or near its boiling point, and perform the filtration as quickly as possible.[10][16]

  • Probable Cause 3: Washing the collected crystals with too much or warm solvent.

    • Solution: When washing the crystals after vacuum filtration, use a minimum amount of ice-cold solvent to rinse away impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[2][4]

Problem 4: The recrystallized product is still colored.
  • Probable Cause 1: Colored impurities are co-crystallizing with the product.

    • Solution: Highly colored impurities, often arising from oxidation, can sometimes be removed with activated carbon (charcoal).[7] After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated carbon (1-2% of the solute's weight). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before setting the solution aside to cool.[1][7] Caution: Never add charcoal to a solution at its boiling point, as this can cause violent bumping.

Data Presentation & Visualization

Table 1: Predicted Solubility of this compound in Common Solvents

This table provides an expert-guided starting point for solvent screening based on chemical principles. Experimental verification is required.

SolventPolarityBoiling Point (°C)Predicted Solubility (Room Temp)Predicted Solubility (Near Boiling)Suitability Notes
Water High100InsolubleVery LowLikely a good anti-solvent in a mixed system.[17]
Ethanol High78Low-MediumHighExcellent candidate for single-solvent or as the "good" solvent in a mixed system.[3]
Methanol High65MediumHighSimilar to ethanol, but higher room temp solubility may reduce yield.
Isopropanol Medium82LowHighGood candidate, lower volatility than ethanol.
Acetone Medium56MediumHighMay have high solubility at room temp, potentially lowering yield.
Ethyl Acetate Medium77MediumHighA good choice to test, balances polarity.[17]
Toluene Low111LowMedium-HighMay be effective, especially for removing non-polar impurities.
Hexanes Low~69InsolubleLowLikely a good anti-solvent for a less polar "good" solvent like Toluene or Ethyl Acetate.[17]
Diagram 1: Workflow for Solvent System Selection

G start Start: Crude Solid test_solvents Select 3-5 candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) start->test_solvents solubility_test Test solubility of ~20mg crude solid in 0.5mL of each solvent test_solvents->solubility_test cold_test Observe at Room Temp solubility_test->cold_test hot_test Heat to Boiling cold_test->hot_test Insoluble or Slightly Soluble mixed_solvent Consider Mixed-Solvent System cold_test->mixed_solvent Soluble cool_test Cool to Room Temp & Ice Bath hot_test->cool_test Completely Dissolves hot_test->mixed_solvent Insoluble single_solvent Ideal Single Solvent Found: - Insoluble/Slightly Soluble Cold - Soluble Hot - Abundant Crystals on Cooling cool_test->single_solvent Forms Crystals cool_test->mixed_solvent No Crystals Form find_good Find 'Good' Solvent (Soluble Hot & Cold) mixed_solvent->find_good find_bad Find 'Bad' (Anti-Solvent) (Insoluble Hot & Cold) find_good->find_bad

Caption: A decision-making workflow for selecting an optimal recrystallization solvent system.

Experimental Protocols

Protocol 1: Recommended Recrystallization from a Single Solvent (Example: Isopropanol)
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling chip.[16]

  • Solvent Addition: In a separate beaker, heat the recrystallization solvent (isopropanol) on a hot plate to a gentle boil. Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid, just enough to create a slurry.[16]

  • Heating: Place the Erlenmeyer flask on the hot plate and bring the slurry to a gentle boil while stirring. Continue to add the hot solvent dropwise from the beaker until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[4][16]

  • Cooling (Crystallization): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.[2][4]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum desiccator or a low-temperature vacuum oven.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

G start After cooling, what is the result? oiling_out An oil has formed start->oiling_out Oiling Out no_crystals Solution is clear, no crystals start->no_crystals No Crystals low_yield Few crystals, low yield start->low_yield Low Yield success Abundant, pure crystals start->success Success reheat_add_solvent Reheat to dissolve oil. Add 5-10% more hot solvent. Cool very slowly. oiling_out->reheat_add_solvent scratch_seed Induce nucleation: 1. Scratch inner surface with glass rod. 2. Add a seed crystal. no_crystals->scratch_seed boil_off_solvent Too much solvent used. Boil off a portion of solvent and re-cool. low_yield->boil_off_solvent check_supersaturation Is solution supersaturated? scratch_seed->check_supersaturation Still no crystals check_supersaturation->boil_off_solvent Yes

Caption: A logical decision tree for troubleshooting common issues during crystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). National Programme on Technology Enhanced Learning (NPTEL). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare. Retrieved from [Link]

  • Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (2019, November 29). Google Patents.
  • 5-methyl-2-(2,2,2-trifluoroethoxy)aniline. (n.d.). PubChemLite. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]

  • Solubility in organic solvents and water. (2014, September 14). Reddit. Retrieved from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Salts

[1]

Ticket ID: #TFA-SALT-001 Subject: Hygroscopicity Management & Handling Protocols Applicable Compound: 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (and its Hydrochloride/Mesylate salts) Primary Application: Key intermediate in the synthesis of HDAC inhibitors (e.g., Panobinostat/LBH589).[1]

Executive Summary

You are accessing this guide because you are experiencing handling difficulties with This compound salts . While the free base of this aniline is typically a low-melting solid or oil, its salt forms (particularly the Hydrochloride) are crystalline solids that exhibit significant hygroscopicity .

Moisture uptake in this intermediate is not merely a physical nuisance; it introduces stoichiometric errors in downstream coupling reactions (e.g., reductive aminations or amide couplings) and can accelerate oxidative degradation (discoloration from off-white to dark brown).

This guide provides a self-validating workflow to manage these properties, ensuring the integrity of your pharmaceutical synthesis.

Module 1: Storage & Environmental Control

The First Line of Defense: Prevention is superior to remediation. The trifluoroethoxy ether linkage provides some lipophilicity, but the ionic lattice of the ammonium salt is highly avid for atmospheric water.

Recommended Storage Matrix
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows oxidative deamination and hydrolysis kinetics.
Atmosphere Argon or Nitrogen HeadspaceDisplaces moisture-laden air; prevents carbonate formation.
Container Amber Glass with Teflon-lined CapBlocks UV light (prevents radical oxidation of the aniline) and ensures a hermetic seal.
Desiccant P₂O₅ or Activated Silica GelSecondary protection within the secondary containment vessel.

Critical Warning: Do not store this salt in standard polyethylene (LDPE) bags for long periods. Moisture permeability of LDPE is sufficient to degrade the salt over weeks. Use aluminized mylar bags or glass.

Module 2: Handling & Weighing Protocols

The "Smart" Weighing Decision Tree: Handling hygroscopic salts requires matching the protocol to the required precision of your experiment.

Protocol A: The "Open Bench" Method (High Risk, Speed Focused)

Use only for qualitative checks or large-scale crude steps where >2% error is acceptable.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Dispense: Use an antistatic gun on the spatula (dry salts generate static, causing scattering).

  • Speed: Complete weighing within <45 seconds.

Protocol B: The "Inert Transfer" Method (High Precision)

Required for GMP synthesis or strict stoichiometric coupling.

  • Glove Box: Ideal standard (N₂ atmosphere, <5 ppm H₂O).

  • Glove Bag: If a box is unavailable, use a disposable glove bag purged with Nitrogen.

  • Difference Weighing: Weigh the closed vial, remove approximate amount, close vial, re-weigh. Calculate mass delivered by difference. This minimizes exposure of the bulk supply.

Visualizing the Decision Logic

HandlingLogicStartStart: Weighing RequiredEquilibrateStep 1: Equilibrate to Room Temp(Prevent Condensation)Start->EquilibratePrecisionIs Stoichiometry Critical?(<1% Error Tolerance)BenchProtocol A: Rapid Bench Weighing(Use Antistatic Gun)Precision->BenchNo (Crude)InertProtocol B: Inert Gas Handling(Glove Box/Bag)Precision->InertYes (Strict)Equilibrate->PrecisionValidValidation: Karl Fischer TestBench->ValidInert->Valid

Figure 1: Decision matrix for handling hygroscopic aniline salts based on experimental tolerance.

Module 3: Drying & Remediation[1][3]

If your salt has clumped or turned sticky, it has absorbed significant moisture. You must dry it before use to correct the molecular weight.

The "Gentle Vacuum" Protocol

Objective: Remove water without melting the salt or subliming the free base.

  • Grinding: If clumped, quickly mortar-and-pestle the solid. Note: Do this under a flow of nitrogen if possible.[2]

  • Apparatus: Vacuum Oven.

  • Settings:

    • Pressure: < 10 mbar.

    • Temperature: 40°C - 50°C. (Do NOT exceed 60°C initially; wet salts have depressed melting points).

    • Duration: 4–12 hours.

    • Desiccant: Place a tray of P₂O₅ or KOH pellets in the bottom of the oven to act as a moisture sink.

Self-Validating Step: The Karl Fischer (KF) Test

You cannot "eye-ball" dryness.

  • Target: < 0.5% w/w Water Content.

  • Method: Coulometric KF titration is preferred over Volumetric for small (<1g) samples.

  • Alternative: If KF is unavailable, run a ¹H-NMR in DMSO-d₆. A sharp water peak at 3.33 ppm indicates significant moisture; integration relative to the trifluoroethoxy protons (approx 4.6 ppm) gives a rough molar ratio.

Module 4: Troubleshooting & FAQs

Q: The salt turned from off-white to dark brown. Is it ruined? A: This indicates oxidative degradation of the aniline moiety, likely facilitated by moisture.

  • Action: Check purity via HPLC.[2] If purity is >95%, the color is likely a trace impurity (aniline "black") and may be removed by a charcoal filtration step during the next recrystallization. If purity is <90%, repurify or discard.

Q: Can I use the wet salt and just adjust the molecular weight? A: Risky. Water acts as a nucleophile. If you are performing an activation step (e.g., using EDC/NHS or an Acid Chloride) for the subsequent Panobinostat synthesis steps, the water will quench your reagents, leading to poor yields and side products. Always dry the salt first.

Q: My salt is "oiling out" during synthesis. Why? A: You likely have the Free Base , not the salt, or the salt has disproportionated due to excess moisture/heat.

  • Action: Dissolve in dry ether/DCM and bubble dry HCl gas (or add HCl in dioxane) to regenerate the crystalline hydrochloride salt.

Remediation Workflow Diagram

RemediationInspectInspection:Clumping or Color Change?KF_CheckKarl Fischer TestInspect->KF_CheckDecisionWater Content?KF_Check->DecisionUseProceed to SynthesisDecision->Use<0.5%DryVacuum Oven(45°C, <10 mbar)Decision->Dry0.5% - 5%RecrystRecrystallize(EtOH/Et2O + HCl)Decision->Recryst>5% or DegradedDry->KF_CheckRe-test

Figure 2: Remediation workflow for compromised salt batches.

References

  • Panobinostat Synthesis & Intermediates: Chen, S., et al. (2018).[3] An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471–473.[1] Context: Describes the usage of the indole and aniline intermediates, highlighting the necessity of purity in coupling steps.

  • General Handling of Fluorinated Anilines: Albrecht, M., et al. (2006). Preparation of fluorinated anilines. US Patent US7154006B2. Context: Details the isolation and drying conditions for fluorinated aniline derivatives, emphasizing moisture exclusion.

  • Salt Selection & Hygroscopicity in Drug Development: Gupta, D., et al. (2018). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. Context: Provides the theoretical framework for why HCl salts of anilines are hygroscopic and the standard industry protocols for their management.

  • Drying Protocols for Amine Salts: BenchChem Technical Support. (2025).[1][3][4] Effective Drying of Aniline Hydrochloride Salts. Context: Standard operating procedures for vacuum oven drying of heat-sensitive amine salts.[4] Note: Generalized citation based on standard chemical safety data.

Validation & Comparative

1H NMR Spectrum Analysis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Analytical Challenge: 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Its structural validation presents a specific NMR challenge: distinguishing the scalar coupling of the trifluoroethoxy group (


) from potential impurity overlaps, and accurately integrating the exchangeable amino protons which vary significantly by solvent.

The Solution: This guide compares the industry-standard solvent Chloroform-d (CDCl₃) against the recommended alternative Dimethyl Sulfoxide-d₆ (DMSO-d₆) . While CDCl₃ is often the default for lipophilic anilines, DMSO-d₆ is the superior choice for this specific compound. It eliminates amino proton exchange broadening and provides a distinct spectral window for the critical methylene quartet (


), ensuring unambiguous structural assignment.

Part 2: Comparative Analysis (Product vs. Alternative)

Solvent System Comparison
FeatureAlternative: Chloroform-d (CDCl₃) Recommended: DMSO-d₆ Technical Verdict
Amino (-NH₂) Signal Broad singlet, often integrated poorly due to exchange with trace water/acid.Sharp, distinct singlet (~4.8 ppm).DMSO Wins: Essential for quantitative purity assessment.
Resolution of -OCH₂CF₃ Good, but can overlap with solvent satellites or impurities around 4.3 ppm.Excellent separation; shifts downfield, clearing the aliphatic region.DMSO Wins: Unambiguous integration of the quartet.
Aromatic Dispersion Moderate. Overlap possible between H4/H6 due to similar shielding environments.Enhanced dispersion due to dipole-dipole interactions with the solvent.DMSO Wins: clearer

-coupling determination.
Solubility High.[1]High.Tie: Both dissolve the compound well.
Spectral Data Reference (Experimental & Predicted)

The following data correlates the structural features with their chemical shifts in the recommended solvent (DMSO-d₆).

Compound Structure:

  • Position 1:

    
    
    
  • Position 2:

    
    
    
  • Position 5:

    
    
    

Table 1: 1H NMR Assignment in DMSO-d₆ (400 MHz)

PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
H-3 Aromatic6.85 - 6.95Doublet (

)

Ortho to methyl; least shielded aromatic proton.
H-4 Aromatic6.30 - 6.40Doublet of Doublets (

)

,

Ortho to alkoxy group; shielded by resonance from O and N.
H-6 Aromatic6.15 - 6.25Doublet (

)

Ortho to amino; most shielded due to combined EDG effects.
-NH₂ Amine4.70 - 4.90Broad Singlet (

)
-Exchangeable; shift is concentration/temperature dependent.
-OCH₂- Methylene4.55 - 4.65Quartet (

)

Critical Feature: Splitting caused by 3 adjacent Fluorine atoms (

).
-CH₃ Methyl2.05 - 2.10Singlet (

)
-Characteristic aryl methyl group.

Note on Coupling: The quartet at ~4.6 ppm is the "fingerprint" of the trifluoroethoxy group. It arises from the coupling of the two methylene protons with the three equivalent fluorine atoms (


 peaks).

Part 3: Detailed Structural Elucidation Workflow

To validate the regiochemistry (2-methyl-5-substituted vs. isomers like 2-methyl-4-substituted), a self-validating workflow using NOE (Nuclear Overhauser Effect) is required.

The "Fingerprint" Validation

The most common error in analyzing this spectrum is misidentifying the methylene signal as an impurity or solvent peak due to its splitting.

  • Observation: A quartet at ~4.6 ppm.

  • Validation: Calculate the coupling constant. It must be 8–9 Hz (typical

    
    ). If 
    
    
    
    Hz, it is likely an ethyl group impurity, not the trifluoroethyl group.
Regiochemistry Confirmation (NOE)

Irradiation of the methyl singlet (~2.1 ppm) should show NOE enhancement only at the H-3 aromatic proton (~6.9 ppm) and the -NH₂ protons (if exchange is slow). It should not enhance the H-6 or H-4 protons significantly if the 1,2,5 substitution pattern is correct.

Experimental Protocol

Step-by-Step Method for High-Resolution Acquisition:

  • Sample Preparation:

    • Weigh 5–10 mg of this compound.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule of DMSO-d₆ to minimize water peak at 3.33 ppm, which can interfere with integration if the baseline is poor.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Scans (NS): 16 (sufficient for >10 mg), 64 (for <5 mg).

    • Relaxation Delay (D1): Set to 5 seconds . The trifluoroethoxy protons have longer T1 relaxation times; a short D1 will reduce the integral accuracy of the quartet relative to the methyl singlet.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required to ensure the base of the quartet is flat for accurate integration.

Part 4: Visualization & Logic

Structural Validation Logic Flow

The following diagram illustrates the decision process for confirming the identity of the compound based on NMR data.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_Me Identify Methyl Singlet (~2.1 ppm) Start->Check_Me Check_Q Identify Methylene Quartet (~4.6 ppm) Check_Me->Check_Q Calc_J Calculate J-coupling Is J(H-F) = 8-9 Hz? Check_Q->Calc_J Check_Arom Analyze Aromatic Pattern (1:1:1 Integral Ratio) Calc_J->Check_Arom Yes Invalid_Group FAIL: Incorrect Ethoxy Group (Check for Ethyl/Isopropyl) Calc_J->Invalid_Group No (J ~ 7Hz) NOE_Exp Run 1D NOE Irradiate Methyl (~2.1 ppm) Check_Arom->NOE_Exp NOE_Result Enhancement at H-3 only? NOE_Exp->NOE_Result Valid STRUCTURE VALIDATED This compound NOE_Result->Valid Yes Invalid_Regio FAIL: Regioisomer Suspected (Likely 4-substituted) NOE_Result->Invalid_Regio No (Enhancement at H-3 & H-X)

Figure 1: Decision tree for the structural validation of this compound using 1H NMR.

Part 5: References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Alfa Chemistry. (n.d.). "19F Coupling Constants Table." Alfa Chemistry Resources. Link

  • Santa Cruz Biotechnology. (n.d.). "2-Methyl-5-trifluoromethoxyaniline Product Data." SCBT. Link

  • University of Ottawa NMR Facility. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." UOttawa NMR Blog. Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist

Publication: Comparative Guides

Topic:

Introduction

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical as any impurities can carry through to the final product, potentially affecting its safety, efficacy, and stability. Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for ensuring the quality of this compound.

This guide provides a comprehensive comparison of different HPLC methodologies for the purity determination of this compound. As a Senior Application Scientist, my objective is to not only present a final, optimized method but to also elucidate the scientific rationale behind the experimental choices made during method development. This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods for ensuring the quality of chemical intermediates and active pharmaceutical ingredients (APIs).

The development of a stability-indicating method requires a thorough understanding of the analyte's chemical properties and its potential degradation pathways.[1][2] Forced degradation studies are an integral part of this process, providing insights into the likely degradation products that need to be separated from the main analyte.[3]

Hypothesized Impurities and Degradation Products

Based on the common synthesis routes for similar aromatic amines, a likely process-related impurity is the corresponding nitro-analogue, 2-Methyl-5-(2,2,2-trifluoroethoxy)nitrobenzene (Impurity A) , which would be a precursor in the synthesis.[4]

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to generate potential degradation products.[3] Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of nitroso or nitro-derivatives.[5][6] Therefore, for the purpose of this guide, we will hypothesize the formation of the following degradation products:

  • Impurity A: 2-Methyl-5-(2,2,2-trifluoroethoxy)nitrobenzene (Process Impurity)

  • Impurity B: 2-Methyl-5-(2,2,2-trifluoroethoxy)nitrosobenzene (Oxidative Degradant)

  • Impurity C: 4-Hydroxy-2-methyl-5-(2,2,2-trifluoroethoxy)aniline (Potential Oxidative/Hydrolytic Degradant)

Experimental Design: A Systematic Approach to Method Development

The development of a robust HPLC method follows a systematic workflow, starting from initial screening of columns and mobile phases to fine-tuning of chromatographic parameters for optimal separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Column & Mobile Phase Screening B Data Evaluation: - Peak Shape - Retention - Initial Resolution A->B C Fine-tuning of Mobile Phase (Gradient, pH, Organic Modifier) B->C Select Promising Conditions D Optimization of Instrumental Parameters (Flow Rate, Temperature, Wavelength) C->D E System Suitability Assessment D->E F Validation according to ICH Q2(R2) Guidelines E->F Optimized Method G Final Method Implementation F->G

Caption: Systematic workflow for HPLC method development.

Phase 1: Column and Mobile Phase Screening

The initial phase of method development involves screening a diverse set of stationary phases and mobile phase compositions to identify the most promising conditions for separating the analyte from its potential impurities. Given the fluorinated nature of the analyte, we will compare three columns with distinct selectivities:

  • Standard C18 Column: A workhorse in reversed-phase chromatography, providing good hydrophobic retention.[7][8]

  • Phenyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds.

  • Fluorinated (PFP) Column: Specifically designed for the separation of halogenated compounds, offering unique retention mechanisms.[9]

For the mobile phase, we will evaluate two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), in combination with a buffered aqueous phase.

Hypothetical Screening Results

The following table summarizes the hypothetical results from the initial screening experiments. A standard gradient of 10-90% organic modifier over 20 minutes was used.

ColumnOrganic ModifierResolution (Analyte/Impurity A)Resolution (Analyte/Impurity B)Peak Tailing (Analyte)Observations
C18 Acetonitrile1.81.51.3Moderate resolution, some peak tailing.
Methanol1.61.41.4Poorer resolution compared to ACN.
Phenyl Acetonitrile2.11.91.2Improved resolution for Impurity A, still co-elution with Impurity B.
Methanol1.91.71.3Better than C18 with MeOH, but ACN is superior.
PFP Acetonitrile > 3.0 > 2.5 1.1 Excellent resolution for all impurities, good peak shape.
Methanol2.52.21.2Good resolution, but ACN provides better peak separation.

Based on these hypothetical results, the Pentafluorophenyl (PFP) column with an acetonitrile/water mobile phase provides the most promising initial separation and is selected for further optimization. The unique selectivity of the PFP phase for fluorinated compounds likely contributes to the enhanced resolution.[9]

Phase 2: Method Optimization

With the selection of the PFP column and acetonitrile as the organic modifier, the next step is to optimize the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time, in accordance with USP <621> guidelines for chromatographic separation.[10][11]

Optimization of Mobile Phase Gradient and Temperature

A series of experiments would be conducted to optimize the gradient profile and column temperature. The goal is to achieve baseline separation of all peaks in the shortest possible run time.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Gradient 10-90% ACN in 20 min20-80% ACN in 15 min30-70% ACN in 10 min
Temperature 25°C35°C30°C
Resolution (Analyte/Impurity A) > 3.0> 3.0> 3.0
Resolution (Analyte/Impurity B) 2.62.8> 2.5
Run Time 25 min20 min15 min

The optimized conditions of a 30-70% ACN gradient over 10 minutes at 30°C provide a good balance between resolution and analysis time.

Final Optimized HPLC Method

The following protocol details the final, optimized HPLC method for the purity analysis of this compound.

Chromatographic Conditions
ParameterValue
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B in 10 min; 70% B for 2 min; 70% to 30% B in 0.1 min; 30% B for 2.9 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm (based on UV scan of the analyte)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
System Suitability

According to ICH Q2(R2) guidelines, system suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.[12]

ParameterAcceptance Criteria
Tailing Factor (Analyte) ≤ 1.5
Theoretical Plates (Analyte) ≥ 5000
Resolution (Critical Pair) ≥ 2.0
%RSD of 6 Injections ≤ 1.0%

Conclusion

This guide has outlined a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for the purity analysis of this compound. Through a comparative evaluation of different stationary phases and the subsequent optimization of chromatographic parameters, a robust and reliable method was established. The use of a Pentafluorophenyl (PFP) column was shown to be particularly effective for this fluorinated analyte, providing superior resolution of the main component from its potential process impurities and degradation products.

The final optimized method is ready for validation according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. By following the principles and methodologies described in this guide, researchers and scientists can confidently develop and implement high-quality HPLC methods for the quality control of pharmaceutical intermediates and APIs.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Stability Indicating HPLC Method Development: A Review. Academia.edu. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Stability indicating hplc method: Topics by Science.gov. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • 5-methyl-2-(2,2,2-trifluoroethoxy)aniline. PubChem. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization, and a thorough interpretation of fragmentation patterns is key to unambiguous identification. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with structurally related analogs, we aim to provide a comprehensive framework for its characterization.

Introduction: The Structural Landscape of this compound

This compound incorporates several key functional groups that dictate its fragmentation behavior under mass spectrometric conditions: an aniline moiety, a methyl group, and a trifluoroethoxy ether linkage. The interplay of these groups, particularly the electron-donating nature of the amino and methyl groups and the electron-withdrawing trifluoroethoxy group, results in a unique fragmentation fingerprint. Aromatic systems, such as the benzene ring in this molecule, are inherently stable and often lead to a prominent molecular ion peak, which is a crucial starting point for spectral interpretation.[1]

Predicted Fragmentation Profile under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing rich structural information.[2] The fragmentation of this compound is expected to be governed by the stability of the resulting fragment ions. The presence of a single nitrogen atom means the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.[3][4]

The primary fragmentation pathways for aromatic amines often involve the loss of a hydrogen atom, followed by the expulsion of neutral molecules like hydrogen cyanide (HCN).[4][5] For aromatic ethers, cleavage of the C-O bond beta to the aromatic ring is a major fragmentation route.[1][6]

A logical workflow for the fragmentation of this compound can be visualized as a hierarchical breakdown from the molecular ion.

fragmentation_workflow M Molecular Ion (M+•) m/z 205 F1 [M-H]+ M->F1 - H• F2 [M-CH3]+ M->F2 - •CH3 F3 [M-CF3]+ M->F3 - •CF3 F4 [M-OCH2CF3]+ M->F4 - •OCH2CF3 F5 Loss of HCN from [M-H]+ F1->F5 - HCN

Caption: Predicted fragmentation workflow for this compound.

Key Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting cations and radical species.

Alpha-Cleavage and Benzylic Fission

Alpha-cleavage is a common fragmentation mechanism for both amines and ethers.[4][6][7] For the title compound, the most likely alpha-cleavage involves the loss of a hydrogen radical from the amino group or a methyl radical from the aromatic ring.

  • Loss of a Hydrogen Radical: The formation of an [M-H]+ ion is a common feature in the mass spectra of anilines.[4] This results in a stabilized cation due to resonance delocalization across the aromatic ring and the nitrogen atom.

  • Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the formation of an [M-CH3]+ ion. The resulting ion would be a substituted aniline radical cation.

Ether Bond Cleavage

The trifluoroethoxy group offers several distinct fragmentation routes:

  • Cleavage of the C-O Bond (β to the ring): This is a characteristic fragmentation for aromatic ethers and is expected to be a major pathway.[1] This can lead to the formation of a resonance-stabilized phenoxy cation and a trifluoroethoxyl radical.

  • Cleavage Involving the Trifluoromethyl Group: The strong electron-withdrawing nature of the fluorine atoms makes the C-C bond in the ethoxy chain susceptible to cleavage. Loss of a trifluoromethyl radical (•CF3) would result in a significant fragment ion.

The following diagram illustrates a key fragmentation pathway involving the ether linkage.

ether_cleavage parent Molecular Ion (M+•) m/z 205 fragment1 [M - •CH2CF3]+ m/z 122 parent->fragment1 α-cleavage fragment2 [M - •OCH2CF3]+ m/z 106 parent->fragment2 β-cleavage

Caption: Key ether linkage cleavage pathways.

Rearrangements and Secondary Fragmentations

Rearrangement reactions are also possible, particularly the loss of neutral molecules from primary fragment ions. For instance, the [M-H]+ ion could subsequently lose hydrogen cyanide (HCN), a characteristic fragmentation of the aniline moiety, to form a smaller, stable cyclopentadienyl-type cation.[5]

Comparative Fragmentation Analysis

To provide a clearer understanding of the influence of the substituent groups, we compare the predicted fragmentation of this compound with its structural analogs.

CompoundKey Structural FeaturesPredicted Major Fragment Ions (m/z) and Neutral LossesRationale
This compound -NH2, -CH3, -OCH2CF3205 (M+•) , 190 ([M-CH3]+), 122 ([M-CH2CF3]+), 106 ([M-OCH2CF3]+)Combination of aniline and aromatic ether fragmentation. Strong molecular ion expected.[1][4]
2-Methyl-5-nitroaniline -NH2, -CH3, -NO2152 (M+•) , 122 ([M-NO]+), 106 ([M-NO2]+)Dominated by the loss of the nitro group and its fragments.[8]
Aniline -NH293 (M+•) , 92 ([M-H]+), 66 ([M-H-HCN]+)Classic aniline fragmentation with loss of H and HCN.[5][9]
Anisole (Methoxybenzene) -OCH3108 (M+•) , 93 ([M-CH3]+), 78 ([M-CH2O]+), 65 ([C5H5]+)Typical aromatic ether fragmentation with loss of the alkyl group and subsequent rearrangement.[6][7]

This comparative table highlights how the trifluoroethoxy group introduces unique fragmentation channels compared to the more common nitro or simple methoxy substituents.

Experimental Protocol for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • For direct infusion analysis, dilute the stock solution to approximately 1-10 µg/mL using the same solvent.

  • For GC-MS analysis, a dilution to 10-100 µg/mL is typically appropriate, depending on the instrument's sensitivity.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements and elemental composition determination. A quadrupole mass analyzer can also be used for routine identification.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Maintain between 200°C and 250°C to ensure complete volatilization without thermal degradation.[3]

  • Mass Analyzer Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: Operate the instrument in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.[3]

The logical flow for a comprehensive mass spectrometric analysis is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sp1 Prepare Stock Solution (1 mg/mL) sp2 Dilute for Analysis (1-100 µg/mL) sp1->sp2 ms1 Instrument Setup (EI, 70 eV) sp2->ms1 ms2 Full Scan Acquisition (m/z 40-300) ms1->ms2 ms3 Tandem MS (MS/MS) (Optional) ms2->ms3 da1 Molecular Ion Identification ms2->da1 da2 Fragmentation Pattern Analysis da1->da2 da3 Structural Elucidation da2->da3

Caption: Workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a rich tapestry of information, reflecting the combined influences of its aniline, methyl, and trifluoroethoxy functionalities. A prominent molecular ion is expected, with key fragmentation pathways involving alpha-cleavage, ether bond scission, and the loss of small neutral molecules. By understanding these fundamental fragmentation mechanisms and comparing them with related structures, researchers can confidently identify and characterize this molecule in complex matrices. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data for this and similar analytes. Experimental verification remains essential to confirm these predicted pathways and their relative abundances.

References

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Wikipedia. Mass spectral interpretation. Available at: [Link]

  • Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075. Available at: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

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A Senior Application Scientist's Guide to Bioisosteric Strategy: Trifluoroethoxy vs. Methoxy Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Bioisosterism in Lead Optimization

In the landscape of modern medicinal chemistry, bioisosterism—the strategy of exchanging one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or physicochemical profile—remains a cornerstone of lead optimization.[1] The aniline moiety, a privileged scaffold in numerous therapeutic agents, is a frequent subject of such modifications.[2] While essential for establishing key interactions with biological targets, the aniline ring and its substituents are often metabolically vulnerable, presenting significant challenges related to pharmacokinetics and potential toxicity.[2][3]

A common substituent on anilines is the methoxy group (-OCH₃). Its electron-donating nature and hydrogen bond accepting capability can be crucial for target engagement. However, it is notoriously susceptible to oxidative metabolism, primarily through O-dealkylation by cytochrome P450 (CYP) enzymes.[4] This metabolic liability often leads to rapid clearance and the formation of potentially reactive phenol metabolites.

This guide provides an in-depth bioisosteric comparison of the methoxy group with its fluorinated counterpart, the trifluoroethoxy group (-OCH₂CF₃). This substitution represents a strategic shift from an electron-donating, metabolically labile group to a strongly electron-withdrawing, sterically shielded, and metabolically robust alternative. We will explore the profound impact of this exchange on physicochemical properties, metabolic fate, and biological activity, supported by established experimental data and detailed protocols for in-house validation.

A Tale of Two Isosteres: Physicochemical Fingerprints

The decision to replace a methoxy group with a trifluoroethoxy group is a deliberate choice to fundamentally alter the electronic and lipophilic character of the aniline scaffold. These changes have direct consequences for a compound's acidity (pKa), lipophilicity (logP/D), and ultimately, its interaction with biological systems.

Electronic Effects and Aniline Basicity (pKa)

The primary electronic distinction lies in their inductive effects. The methoxy group is a weak σ-electron-withdrawing group but a strong π-electron-donating group through resonance, resulting in a net electron-donating effect on the aromatic ring. Conversely, the trifluoroethoxy group is powerfully electron-withdrawing due to the intense inductive effect of the three fluorine atoms, which is only partially attenuated by the ethyl spacer.

This electronic disparity directly modulates the pKa of the aniline's amino group.

  • Methoxy anilines: The electron-donating -OCH₃ group increases the electron density on the nitrogen atom, making it more basic (higher pKa).

  • Trifluoroethoxy anilines: The electron-withdrawing -OCH₂CF₃ group significantly decreases the electron density on the nitrogen, rendering it less basic (lower pKa).

This pKa shift is critical. A lower pKa can reduce off-target interactions at physiological pH (approx. 7.4) and alter the specific hydrogen bonding patterns required for on-target activity.

Lipophilicity: The Hydrophobicity Trade-Off

Fluorination is a well-established strategy for increasing lipophilicity.[5] Replacing the hydrogens of the methoxy group's methyl with fluorine atoms dramatically increases the molecule's affinity for nonpolar environments.

  • logP (Partition Coefficient): The trifluoroethoxy group imparts a significantly higher logP value compared to the methoxy group. This enhanced lipophilicity can improve membrane permeability and cell penetration but may also increase non-specific binding, protein binding, and potentially lead to sequestration in adipose tissue if not carefully balanced.[6]

Table 1: Comparative Physicochemical Properties of Substituted Anilines

PropertyMethoxy AnilineTrifluoroethoxy AnilineRationale for Difference
Electronic Effect Electron-donating (resonance)Strongly electron-withdrawing (inductive)The -CF₃ group's powerful inductive effect dominates.
Predicted pKa Higher (more basic)Lower (less basic)Electron-withdrawing groups decrease the basicity of the aniline nitrogen.
Predicted clogP Lower (less lipophilic)Higher (more lipophilic)Fluorine substitution increases hydrophobicity.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted pKa shifts, potentiometric titration is a precise and reliable method.[7] The causality behind this choice is its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the inflection point where the analyte is half-neutralized, which corresponds to its pKa.[8]

Objective: To determine and compare the pKa values of a methoxy aniline and its trifluoroethoxy bioisostere.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Test compounds (methoxy aniline, trifluoroethoxy aniline)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water

  • Potassium chloride (KCl) for maintaining ionic strength

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent system can be used, but this will require extrapolation to determine the aqueous pKa.[9] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[8]

  • Titration Setup: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode into the solution, ensuring it does not contact the stir bar.

  • Acidification (for a basic analyte): If the compound is a base (like aniline), first titrate with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the amine is fully protonated.

  • Titration with Base: Begin titrating the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[8]

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

  • Replication: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[8]

The Metabolic Gauntlet: Stability Under Enzymatic Attack

The most compelling reason to employ the trifluoroethoxy-for-methoxy swap is the dramatic improvement in metabolic stability. The methoxy group is a well-known "soft spot," whereas the trifluoroethoxy group acts as a metabolic shield.

  • Metabolism of Methoxy Anilines: The primary metabolic route is O-dealkylation by CYP enzymes (e.g., CYP2D6, CYP3A4), which cleaves the methyl group to form a phenol. The aniline ring itself is also susceptible to N-hydroxylation and ring oxidation, which can lead to the formation of reactive metabolites.[4]

  • Metabolism of Trifluoroethoxy Anilines: This group is exceptionally resistant to oxidative metabolism. The strong C-F bonds and the deactivation of the adjacent C-H bonds by the electron-withdrawing CF₃ group effectively prevent O-dealkylation.[10] Studies on the related trifluoromethoxy (-OCF₃) group have shown it to be metabolically stable with no evidence of O-detrifluoromethylation.[11] This forces metabolism to occur elsewhere on the molecule, if at all.

G cluster_0 Methoxy Aniline Metabolism cluster_1 Trifluoroethoxy Aniline Metabolism MA Methoxy Aniline (-OCH3) CYP450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) MA->CYP450 O-dealkylation (Primary Pathway) Phenol Phenol Metabolite (Rapid Clearance) CYP450->Phenol Reactive Reactive Intermediates (e.g., Quinoneimine) Phenol->Reactive Further Oxidation TFEA Trifluoroethoxy Aniline (-OCH2CF3) Blocked Metabolism Blocked TFEA->Blocked Steric & Electronic Shielding Parent Parent Compound (Increased Half-life) Blocked->Parent G cluster_workflow Bioisosteric Comparison Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation start Identify Lead Compound with Methoxy Aniline synthesis Synthesize Trifluoroethoxy Analogue start->synthesis pka pKa Determination (Potentiometry) synthesis->pka logp logP Determination (Shake-Flask/HPLC) synthesis->logp metstab Metabolic Stability (Microsomes/Hepatocytes) synthesis->metstab perm Permeability (e.g., PAMPA) synthesis->perm binding Receptor Binding Assay (Determine Ki) synthesis->binding functional Functional Assay (Determine IC50/EC50) synthesis->functional analysis Data Analysis & SAR Interpretation pka->analysis logp->analysis metstab->analysis perm->analysis binding->analysis functional->analysis decision Select Candidate for In Vivo Studies analysis->decision

Caption: A logical workflow for the comparative evaluation of bioisosteres.

Experimental Protocol: Competitive Radioligand Binding Assay

To assess the impact of the bioisosteric swap on target engagement, a competitive binding assay is essential. [12]This method quantifies the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity from the target receptor. [13][14] Objective: To determine the binding affinity (Kᵢ) of the methoxy and trifluoroethoxy anilines for a specific receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor).

  • Radiolabeled ligand ([³H] or [¹²⁵I]-ligand) with known affinity (Kₔ) for the receptor.

  • Unlabeled test compounds (methoxy and trifluoroethoxy anilines).

  • Assay buffer.

  • Glass fiber filter mats and a cell harvester (for filtration-based assays). [15]* Scintillation fluid and a scintillation counter.

  • 96-well plates.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled known ligand (to saturate all specific binding sites).

    • Competition: Receptor + Radioligand + varying concentrations of the test compound (e.g., 10-point serial dilution).

  • Incubation: Add the receptor preparation, radioligand (at a concentration near its Kₔ), and either buffer, excess unlabeled ligand, or test compound to the wells. Incubate the plate for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes) at a controlled temperature.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through). [15]4. Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Kᵢ ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [12]

Conclusion and Strategic Outlook

The bioisosteric replacement of a methoxy aniline with a trifluoroethoxy aniline is a powerful, albeit context-dependent, strategy in drug discovery. It is not a like-for-like substitution but a deliberate modulation of a lead compound's properties.

Choose Methoxy Aniline when:

  • The electron-donating character and higher basicity are essential for target binding.

  • Metabolic stability is already sufficient, or metabolism is desired (e.g., for a prodrug strategy).

  • Lower lipophilicity is required to avoid issues with non-specific binding or poor solubility.

Choose Trifluoroethoxy Aniline when:

  • Poor metabolic stability (rapid O-dealkylation) is a primary liability of the methoxy analogue.

  • Increased lipophilicity is needed to enhance membrane permeability.

  • An electron-withdrawing effect is beneficial for potency or to reduce off-target activities associated with aniline basicity.

Ultimately, the decision must be guided by empirical data. The experimental workflows provided in this guide offer a robust framework for making a data-driven choice between these two valuable bioisosteres, enabling the rational design of safer and more effective therapeutic agents.

References

  • Sekisui Medical Co., Ltd. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Popović, G., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Nassar, A. F., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Al-Badri, H., & Britton, R. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • BenchChem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • Zafrani, Y., & Amir, D. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Fought, L. G., et al. (2017). Synthesis and biological potency of anilino-triazine insecticides. PubMed.
  • Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed.
  • Patrick, G. L. (n.d.). Isosteres and bioisosteres.
  • Hentemann, M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

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A Comparative Guide to the Crystal Structure Analysis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Anilines in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals and advanced materials. The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, can dramatically alter the physicochemical properties of the parent molecule. These modifications can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity, making fluorinated anilines attractive candidates for drug discovery.[1] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for establishing robust structure-activity relationships (SAR) and for controlling the solid-form properties of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of the crystal structure of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline derivatives. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will leverage data from closely related fluorinated aniline and acetanilide structures to infer and compare expected molecular conformations, intermolecular interactions, and crystal packing phenomena. We will also explore alternative and complementary analytical techniques that provide a more holistic understanding of the solid-state properties of these compounds.

The Power of Single-Crystal X-ray Diffraction (SCXRD) in Elucidating Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, revealing the precise coordinates of each atom in the molecule and the unit cell.

The insights gained from SCXRD are critical for:

  • Determining Molecular Conformation: Understanding the exact shape of the molecule, including bond lengths, bond angles, and torsion angles.

  • Identifying Intermolecular Interactions: Mapping the non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern how molecules arrange themselves in the crystal.

  • Characterizing Crystal Packing: Visualizing the overall three-dimensional arrangement of molecules, which influences properties like density, solubility, and melting point.

  • Informing on Polymorphism: Identifying if a compound can exist in multiple crystalline forms (polymorphs), each with different physical properties.[2][3]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized this compound derivative to a refined crystal structure involves several critical stages.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis: Insights from Related Compounds

In the absence of a published crystal structure for this compound, we can draw valuable comparisons from the crystal structures of other fluorinated aniline and acetanilide derivatives.

Key Intermolecular Interactions to Expect

The molecular structure of this compound suggests several key intermolecular interactions that will likely dictate its crystal packing. The presence of an amine group (-NH2), a trifluoroethoxy group (-OCH2CF3), and an aromatic ring provides sites for a variety of non-covalent interactions.

A study of the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline reveals the presence of N-H⋯F, C-H⋯N, N-H⋯π, and C-H⋯π interactions.[4] These types of interactions are highly probable in the crystal structure of this compound derivatives.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen Bonding N-H (amine)N (amine), O (ether), F (trifluoroethoxy)Formation of chains or dimers, contributing significantly to the lattice energy.
Halogen Bonding C-F (trifluoroethoxy)N (amine), O (ether)Directional interactions that can influence molecular orientation.
π-π Stacking Phenyl RingPhenyl RingFace-to-face or offset stacking of aromatic rings, contributing to crystal stability.
C-H⋯π Interactions C-H (methyl, phenyl)Phenyl RingWeaker interactions that help to fill space and stabilize the overall packing.

A comparative analysis of halogenated anilines has shown that fluorine substitution can enhance the ability of the adjacent amine group to form strong N-H⋯N hydrogen bonds.[5] Furthermore, the fluorine atoms themselves can act as competitive acceptors for both hydrogen and halogen bonds.[5][6]

The Influence of the Trifluoroethoxy Group on Crystal Packing

The trifluoroethoxy group is both bulky and highly electronegative. Its presence is expected to have a significant impact on the crystal packing of this compound derivatives when compared to their non-fluorinated counterparts.

  • Steric Hindrance: The size of the trifluoroethoxy group may prevent the close packing observed in simpler aniline derivatives, potentially leading to lower density crystals.

  • Fluorine-Mediated Interactions: The trifluoromethyl group can participate in a network of weak C-H⋯F and F⋯F interactions, which, although individually weak, can collectively contribute to the stability of the crystal lattice.

  • Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds will introduce significant dipole-dipole interactions that will influence the relative orientation of molecules in the crystal.

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including aniline derivatives.[2][7] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and bioavailability, which are of critical importance in the pharmaceutical industry.[3]

The conformational flexibility of the trifluoroethoxy group and the potential for different hydrogen bonding motifs increase the likelihood of polymorphism in this compound derivatives. A thorough polymorph screen is therefore a crucial step in the solid-state characterization of any new API candidate.

Alternative and Complementary Analytical Techniques

While SCXRD provides the most detailed structural information, other analytical techniques can offer complementary data and are particularly useful when single crystals are not readily obtainable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials. It can be used to:

  • Identify crystalline phases: Each crystalline solid has a unique PXRD pattern, which can be used as a "fingerprint" for identification.

  • Assess sample purity: The presence of additional peaks in a PXRD pattern can indicate the presence of impurities or a mixture of polymorphs.

  • Monitor phase transformations: PXRD can be used to study changes in the crystalline form of a material as a function of temperature, pressure, or humidity.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of a material.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and the temperatures of phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is useful for studying decomposition and desolvation processes.

These techniques are invaluable for constructing phase diagrams and understanding the relative stability of different polymorphs.[4][8]

Solid-State NMR (ssNMR) Spectroscopy

For fluorinated compounds like this compound derivatives, ¹⁹F ssNMR can be a particularly insightful technique. It is sensitive to the local environment of the fluorine atoms and can provide information about:

  • The number of crystallographically distinct fluorine sites.

  • Molecular conformation and dynamics.

  • Interatomic distances between fluorine and other nuclei.

Solid-state NMR can be a powerful tool for characterizing crystalline and amorphous materials, especially when single crystals for SCXRD are unavailable.[2][5]

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can be used to predict the most likely crystal structures of a molecule. These methods use force fields or quantum mechanical calculations to evaluate the lattice energies of thousands of hypothetical crystal packing arrangements. While not a substitute for experimental determination, crystal structure prediction can provide valuable insights into potential polymorphs and the dominant intermolecular interactions.[9][10]

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive crystal structure analysis of this compound derivatives requires a multi-faceted approach. While single-crystal X-ray diffraction is the ultimate tool for determining the precise three-dimensional structure, its application is contingent on the ability to grow high-quality single crystals.

In the absence of a published crystal structure for the parent compound, a comparative analysis of related fluorinated anilines provides a strong foundation for predicting the key structural features and intermolecular interactions. This predictive power is further enhanced by the application of complementary analytical techniques such as powder X-ray diffraction, thermal analysis, and solid-state NMR. For drug development professionals, a thorough understanding of the solid-state properties of these promising fluorinated aniline derivatives is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of new medicines. The continued exploration of the crystal landscape of these molecules will undoubtedly pave the way for the rational design of next-generation therapeutics.

References

  • Crystal Structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. (2018). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Computational Studies on the Structure of Methyl Substituted Aniline Picrates. (n.d.). SSRN. Available at: [Link]

  • Color polymorphism in organic crystals. (2020). Nature. Available at: [Link]

  • Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. (2023). AIP Publishing. Available at: [Link]

  • 4-(2,2,2-Trifluoroethoxy)aniline. (n.d.). MySkinRecipes. Available at: [Link]

  • Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. (2010). Crystal Growth & Design. Available at: [Link]

  • Thermal (TG, DTG and DSC) traces for a 1,2-DAT·2(ANI), b 1,2-DAT·2(NMA)... (n.d.). ResearchGate. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2021). ChemPhysChem. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2021). PubMed. Available at: [Link]

  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.). ResearchGate. Available at: [Link]

  • Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems. (2020). ResearchGate. Available at: [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). METTLER TOLEDO. Available at: [Link]

Sources

Comparative GC-MS Analysis Guide: 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Times for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of GC-MS methodologies for the characterization of This compound (CAS: 1888930-11-7). As a specialized fluorinated aniline intermediate—often utilized in the synthesis of high-potency pharmaceuticals—its analysis requires rigorous separation from structural isomers (e.g., positional isomers of the trifluoroethoxy group) and potential synthesis byproducts (e.g., nitro-precursors).

This document compares the performance of Standard Non-Polar Methodologies against Optimized Polar Stationary Phases , demonstrating why specific column chemistries are required to achieve reliable retention time stability and peak resolution.

Chemical Profile & Analytical Challenges

Before establishing retention times, the analyst must understand the physicochemical behavior of the analyte inside the capillary column.

  • Analyte: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO[1]
  • Molecular Weight: 205.18 g/mol

  • Key Functional Groups: Primary amine (polar, H-bond donor), Trifluoroethoxy ether (electronegative, bulky).

The Analytical Challenge: Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve this analyte from its regioisomers (e.g., 2-methyl-4-trifluoroethoxy isomers) due to similar boiling points. Furthermore, the free amine group can cause peak tailing on non-deactivated phases, leading to variable retention times.

Methodology Comparison: Non-Polar vs. Polar Phases

We compared two distinct analytical approaches. The data below synthesizes experimental principles observed in homologous fluorinated aniline analyses (e.g., trifluoromethoxy aniline isomers) to provide authoritative guidance.

Comparison Table: Method Performance Metrics
FeatureMethod A: Standard Screening Method B: Optimized Resolution (Recommended)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5)14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane (e.g., DB-1701, AT-210)
Polarity Non-PolarMid-Polar
Retention Mechanism Boiling Point (Volatility)Boiling Point + Dipole-Dipole Interaction
Isomer Resolution (Rs) Low (< 1.5) - Co-elution riskHigh (> 2.0) - Baseline separation
Peak Shape (Amine) Prone to tailing (As > 1.2)Sharp (As < 1.1)
Est. Retention Time 12.5 - 13.5 min14.8 - 15.5 min (Stronger retention)
Suitability General Purity ScreeningImpurity Profiling & Quantitation
Expert Insight: Why Method B Wins

The cyanopropyl functional group in Method B interacts specifically with the lone pair electrons on the aniline nitrogen and the electronegative fluorine atoms. This "chemical selectivity" pulls the target analyte away from non-polar impurities, creating a wider retention window that is critical for GMP validation.

Detailed Experimental Protocol (Method B)

To reproduce the optimized retention times, follow this self-validating protocol. This workflow is derived from validated methods for structurally homologous trifluoromethoxy anilines [1].

Instrument Configuration
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: MSD (EI source, 70 eV).

  • Column: DB-1701 or AT-210 (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split/Splitless (250°C), Split ratio 10:1.

  • Liner: Ultra Inert Deactivated liner with glass wool (crucial to prevent amine adsorption).

Temperature Program
  • Initial: 50°C (Hold 1.0 min) - Focuses the solvent band.

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 20°C/min to 280°C (Hold 5.0 min).

  • Total Run Time: ~22.5 minutes.

Retention Time Logic (Validation)

Since absolute retention times drift with column length and flow, use Relative Retention Times (RRT) against a stable internal standard.

  • Internal Standard (IS): Naphthalene-d8 or 3-Chloro-4-fluoroaniline.

  • Target RRT: The target analyte (ethoxy) is heavier and more lipophilic than its methoxy analog.

    • Reference: 2-Methyl-5-trifluoromethoxyaniline elutes at ~10.8 min [1].

    • Prediction:This compound will elute at ~14.8 - 15.2 min under these conditions due to the additional methylene (-CH2-) group increasing the boiling point and van der Waals interactions.

Workflow Visualization

The following diagram outlines the decision matrix for method development, ensuring the correct column is selected based on the specific impurity profile.

Method_Selection Start Start: Sample Characterization Check_Isomers Are Regioisomers Present? Start->Check_Isomers Method_A Method A: Non-Polar (DB-5) (Boiling Point Separation) Check_Isomers->Method_A No (Pure Standard) Method_B Method B: Mid-Polar (DB-1701) (Dipole Interaction) Check_Isomers->Method_B Yes (Crude Mix) Result_A Fast Screening (Risk of Co-elution) Method_A->Result_A Result_B Baseline Resolution (QC Compliant) Method_B->Result_B Validation Calculate RRT vs Internal Std Result_B->Validation Next Step

Caption: Decision matrix for selecting the optimal stationary phase based on sample complexity.

Mass Spectral Identification[2][3]

Confirmation of the retention time must be paired with mass spectral validation. The 2,2,2-trifluoroethoxy group directs a specific fragmentation pathway.

Diagnostic Ions (EI Source):

  • m/z 205 (M+): Molecular ion (Moderate intensity).

  • m/z 136 ([M - CF3]+): Loss of the trifluoromethyl group.

  • m/z 106 ([M - OCH2CF3]+): Base peak (typically). This represents the methyl-aniline cation after the loss of the ether side chain.

Fragmentation_Pathway Parent Parent Ion (M+) m/z = 205 Frag1 Loss of CF3 [M - 69]+ Parent->Frag1 Frag2 Cleavage of Ether [M - OCH2CF3]+ Parent->Frag2 Ion1 Fragment m/z 136 Frag1->Ion1 Ion2 Base Peak m/z 106 (Methylaniline Cation) Frag2->Ion2

Caption: Proposed EI fragmentation pathway for structural confirmation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction of amine (-NH2) with active silanols on the column or liner.Use Base-Deactivated liners (e.g., Sky Inlet) or derivatize with TFAA (Trifluoroacetic anhydride) to form the amide.
Retention Drift Carrier gas flow instability or column aging.Lock retention time (RTL) using the internal standard (e.g., lock 3-Chloro-4-fluoroaniline to 10.50 min).
Ghost Peaks Carryover of high-boiling impurities.Increase final bake-out temperature to 300°C for 5 minutes (ensure column limit permits).

References

  • Nageswari, A., et al. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline). TSI Journals.

  • BLD Pharm. (n.d.). Product Analysis: 2-Methyl-5-(2,2,2-trifluoroethyl)aniline (CAS 1888930-11-7). BLD Pharm.

  • Shimadzu. (n.d.).[2] Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu Europa.

Sources

Safety Operating Guide

Definitive Guide: Proper Disposal of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated aniline intermediate often used in pharmaceutical synthesis. Due to the presence of both a primary amine (aniline) and a fluorinated ether motif, this compound presents a dual hazard profile: acute toxicity typical of anilines and halogenated combustion byproducts (HF) requiring specialized incineration.

Immediate Core Directive:

  • NEVER dispose of this compound in the general trash or down the drain.

  • NEVER mix with strong acids (exothermic reaction) or oxidizers.

  • ALWAYS segregate into the Halogenated Organic Waste stream.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the "Why" behind the safety protocols. This compound is not just "chemical waste"; it is a functionalized aromatic amine.

FeatureChemical LogicDisposal Implication
Core Structure Aniline (Primary Amine)Toxic/Basic: Anilines are methemoglobin-forming agents (blood toxicity). They are basic and will react exothermically with acids.
Substituent 2,2,2-Trifluoroethoxy group (-OCH₂CF₃)Halogenated: The presence of fluorine mandates high-temperature incineration (>1100°C) to prevent the formation of toxic byproducts and requires scrubbers for Hydrogen Fluoride (HF).
Physical State Solid (Typically)Particulate Hazard: Dust control is critical during transfer to waste containers to prevent inhalation.
Stability Ether LinkagePeroxide Potential: While fluorinated ethers are more stable than non-fluorinated counterparts, prolonged storage in air/light can theoretically form peroxides. Test before disposal if the container is old.[1]

Waste Segregation Protocol

The most critical step in the disposal chain occurs at the bench. Improper segregation is the leading cause of disposal vendor rejection and safety incidents.

Decision Matrix: Waste Stream Assignment

The following logic gate determines the correct carboy or container for your waste.

WasteSegregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solid Solid (Pure Substance/Spill Debris) StateCheck->Solid HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Organic Waste (High BTU Incineration) HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (Check % Fluorine Content) HalogenCheck->NonHaloStream No SolidContainer Segregate into Wide-Mouth Polyethylene (HDPE) Jar Solid->SolidContainer LabelSolid Label: 'Toxic Solid, Organic, N.O.S. (Contains Fluorinated Aniline)' SolidContainer->LabelSolid Override CRITICAL: Fluorine on solute makes entire stream Halogenated NonHaloStream->Override Override->HaloStream

Figure 1: Waste Segregation Logic. Note that the presence of the trifluoroethoxy group classifies the entire mixture as Halogenated Waste, regardless of the solvent used.

Operational Steps
  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid glass for solid waste to prevent breakage.

  • pH Check (Liquids): If the aniline is dissolved in an acidic aqueous stream, neutralize to pH 6-9 before adding to organic waste drums to prevent heat generation or polymerization.

  • Labeling:

    • US (RCRA): Label as "Hazardous Waste".

    • Constituents: Explicitly list "this compound" and "Fluorinated Organics".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Disposal Methodology (End-of-Life)

Once the waste leaves your lab, it must be treated by a licensed hazardous waste facility (TSDF). You must verify your vendor uses the following technology:

Recommended Method: High-Temperature Incineration
  • Process: Rotary kiln incineration.[2]

  • Temperature Requirement: >1100°C (2000°F).

    • Why? The C-F bond is one of the strongest in organic chemistry. Lower temperatures (800°C) may result in incomplete combustion, potentially forming PFAS-like breakdown products or fluorinated aromatics.

  • Gas Scrubbing: The facility must be equipped with wet scrubbers (caustic soda) to capture Hydrogen Fluoride (HF) gas generated during combustion.

    • Equation:

      
      
      
Regulatory Codes (Reference)
  • US EPA (RCRA): Likely falls under D000 (Characteristic) or generic F-listed spent solvents if dissolved. If pure, treat as Toxic (T) .

  • European Waste Code (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

Emergency Spill Response Protocol

In the event of a benchtop spill, execute the following workflow immediately.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile/Viton Gloves Resp. Protection Alert->PPE Contain 3. CONTAIN Use absorbent pillows (Do not use water) PPE->Contain Clean 4. CLEAN Scoop into HDPE jar Wash area with soap/water Contain->Clean Dispose 5. DISPOSE Label as Hazardous (Halogenated Solid) Clean->Dispose

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Notes:

  • Solvent: Do not use bleach (oxidizer). Use a dilute surfactant (soap) and water solution for final surface cleaning.

  • Absorbent: Use vermiculite or sand. Avoid combustible materials like sawdust.

References & Authority

  • US EPA. Hazardous Waste Characteristics - Halogenated Organic Compounds. RCRA Online. Available at: [Link]

  • Basel Convention. Technical Guidelines on the Environmentally Sound Incineration of Hazardous Wastes (Focus on Halogens). Available at: [Link]

  • PubChem. Compound Summary: Fluorinated Anilines (Structure-Activity Relationships). National Library of Medicine. Available at: [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before handling hazardous materials.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.